1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Description
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Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3 |
InChI Key |
JHXJTQTYOLSNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
An In-Depth Technical Guide to 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[3][4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly approved drugs.
This technical guide focuses on a specific derivative, This compound . We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and potential applications in the realm of drug discovery. This document is intended to serve as a comprehensive resource for researchers and scientists working with or considering this compound in their research endeavors.
Chemical Structure and Physicochemical Properties
The structure of this compound is characterized by a pyrazole ring substituted at the 1-position with a 3-chlorophenyl group and at the 3-position with a methyl group.
Molecular Formula: C₁₀H₉ClN₂
Molecular Weight: 192.65 g/mol
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value (Predicted/Inferred) | Notes and References |
| Physical State | Likely a solid at room temperature. | Based on the properties of similar substituted pyrazoles.[8] |
| Melting Point | Not experimentally determined. | The related 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone has a melting point of 128-131 °C.[8] |
| Boiling Point | Not experimentally determined. | --- |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | General solubility of pyrazole derivatives. |
| pKa | Weakly basic. | The pyrazole ring is a weak base.[4] |
| LogP | ~3.0 - 4.0 (Estimated) | The calculated XlogP3 for the similar 1,3-diphenyl-1H-pyrazole is 3.6.[9] |
Proposed Synthesis Pathway
A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is the condensation reaction between a 1,3-diketone and a substituted hydrazine.[4] For the synthesis of this compound, a plausible route involves the reaction of acetylacetone with 3-chlorophenylhydrazine.
Step-by-Step Experimental Protocol (Proposed)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenylhydrazine hydrochloride (1 equivalent) and a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Liberation: If starting from the hydrochloride salt, add a base like sodium acetate (1 equivalent) to liberate the free hydrazine.
-
Diketone Addition: Slowly add acetylacetone (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Rationale Behind Experimental Choices
-
Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they are polar enough to dissolve the reactants and facilitate the reaction.
-
Catalyst: The reaction is often acid-catalyzed, and the use of 3-chlorophenylhydrazine hydrochloride or the addition of a small amount of a mineral acid can accelerate the reaction.
-
Purification: Recrystallization is a standard method for purifying solid organic compounds, while column chromatography is used for more challenging separations.
Visualization of the Synthetic Workflow
Caption: Proposed synthesis of this compound.
Spectroscopic and Analytical Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated:
¹H NMR Spectroscopy
-
Aromatic Protons (3-chlorophenyl group): Four protons in the aromatic region (typically δ 7.0-7.8 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).
-
Pyrazole Ring Protons: Two protons on the pyrazole ring. The proton at the 5-position will likely appear as a doublet, and the proton at the 4-position as a doublet of doublets (or a triplet if coupling constants are similar).
-
Methyl Protons: A singlet for the methyl group at the 3-position, likely in the region of δ 2.2-2.5 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (3-chlorophenyl group): Six signals in the aromatic region (δ 110-140 ppm). The carbon attached to the chlorine will have a characteristic chemical shift.
-
Pyrazole Ring Carbons: Three signals for the pyrazole ring carbons.
-
Methyl Carbon: A signal for the methyl group carbon, typically in the upfield region (δ 10-20 ppm).
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C and C=N stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 192, with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural elucidation.
Reactivity and Chemical Behavior
The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[4] Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position, which is the most electron-rich.[4] The presence of the electron-withdrawing 3-chlorophenyl group at the N1 position will likely decrease the overall electron density of the pyrazole ring, potentially making it less reactive towards electrophiles compared to an unsubstituted N-phenylpyrazole. The methyl group at the C3 position is an electron-donating group and may slightly activate the ring.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported, the broader class of substituted pyrazoles has shown significant promise in various therapeutic areas.
-
Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents.[5][10] They can act through various mechanisms, including the inhibition of kinases, which are crucial for cell signaling and proliferation. The chlorophenyl moiety is a common feature in many kinase inhibitors.
-
Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial and Antifungal Activity: Pyrazole derivatives have also demonstrated efficacy against a range of bacteria and fungi.[11]
The specific substitution pattern of this compound makes it an interesting candidate for screening in various biological assays, particularly in the context of oncology and inflammatory diseases.
Conceptual Role of Pyrazole Scaffolds in Kinase Inhibition
Caption: Pyrazole scaffolds can act as competitive kinase inhibitors.
Safety and Handling
Specific GHS hazard information for this compound is not available. However, for the similar compound 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, the following hazards are identified: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is prudent to handle this compound with appropriate safety precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound represents a synthetically accessible and structurally interesting molecule within the vast family of pyrazole derivatives. While comprehensive experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents, and further investigation into its biological properties is warranted.
References
- Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Fouda, A. M., El-Naggar, M., & El-Emary, T. I. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1854.
- Jayanthi, E., et al. (2023).
- Gezegen, H., et al. (2013). Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene and Investigation of Its Photochromic Properties. Molecules, 18(8), 8753-8763.
-
PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives as Novel Inhibitors of p53-MDM2 Interaction. Journal of Medicinal Chemistry, 61(15), 6674-6687.
- The Royal Society of Chemistry. (2017).
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Bandgar, B. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society, 56(5), 537-553.
- PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-methyl-1h-thieno[2,3-c]pyrazole-5-carboxylic acid.
- Kamal, A., et al. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4549-4555.
- Bekhit, A. A., & Abdel-Aziem, T. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5678.
- Journal of Chemical Health Risks. (2024).
-
NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 45.
- Guo, H. M., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048.
- Abood, N. A., & Al-Amiedy, D. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Abrigach, F., & Touzani, R. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(4), 30.
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link]
- Ding, Y. J., & Zhao, C. X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133.
-
PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]
-
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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Pharmacological Potential of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole Derivatives
Executive Summary
The 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Distinguished by the specific meta-chlorine substitution on the N1-phenyl ring and a methyl group at the C3 position, this scaffold exhibits a unique balance of lipophilicity and steric bulk that enhances membrane permeability and metabolic stability.
This technical guide analyzes the pharmacological versatility of these derivatives, focusing on their dominant roles as anticancer (Bcl-2/EGFR inhibitors) and antimicrobial agents. It details the synthetic accessibility via the Vilsmeier-Haack reaction and provides validated protocols for their generation and biological evaluation.
Part 1: Chemical Basis & Synthetic Architecture
The Pharmacophore
The biological efficacy of this class stems from three structural determinants:
-
N1-(3'-Chlorophenyl) Moiety : The meta-chloro substituent increases lipophilicity (
), facilitating passive transport across cell membranes. It also blocks metabolic oxidation at the vulnerable phenyl positions, extending plasma half-life. -
C3-Methyl Group : Provides essential steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation suitable for binding hydrophobic pockets in enzymes like COX-2 or kinases.
-
C4-Functionalization Hub : The C4 position is electronically activated, making it the primary site for derivatization (e.g., formylation) to generate Schiff bases, chalcones, and thiazole hybrids.
Synthetic Pathway (Hub-and-Spoke Model)
The synthesis follows a robust two-stage protocol: cyclocondensation followed by C4-functionalization.
Figure 1: Divergent synthesis strategy utilizing the 4-formyl intermediate as a chemical hub.
Part 2: Pharmacological Profiles[1][2]
Anticancer Activity
Derivatives of this scaffold, particularly those linked with chalcones or thiazoles at C4, function as multi-target agents.
-
Mechanism : Induction of apoptosis via the mitochondrial pathway. These compounds downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), leading to Cytochrome C release and Caspase-3 activation.
-
Target Specificity : High affinity observed for EGFR kinase domains, inhibiting proliferation in non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.
-
Potency : IC
values frequently range from 1.9 µM to 10 µM, comparable to standard agents like Sorafenib in specific cell lines.
Antimicrobial & Antifungal
The lipophilic 3'-chlorophenyl group allows these derivatives to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus) and the mycolic acid barrier of M. tuberculosis.
-
Mechanism : Inhibition of DNA Gyrase (ATPase domain), preventing bacterial DNA replication.
-
Spectrum : Broad-spectrum activity, with specific derivatives showing MIC values < 10 µg/mL against MRSA strains.
Anti-inflammatory
Structurally similar to Celecoxib, these derivatives selectively inhibit COX-2 over COX-1. The 3-methyl group fits into the smaller hydrophobic side pocket of COX-2, which is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substitutions on the this compound core.
| Position | Modification | Pharmacological Effect |
| N1-Phenyl | 3'-Cl (Meta) | Optimal. Balances lipophilicity and metabolic stability. |
| 4'-Cl (Para) | Increases potency but slightly reduces solubility. | |
| Unsubstituted | Significantly reduced activity due to rapid metabolism. | |
| C3 | -CH3 (Methyl) | Optimal. Provides necessary steric bulk for COX-2/Kinase selectivity. |
| -H (Proton) | Loss of selectivity; increased flexibility reduces binding affinity. | |
| -Ph (Phenyl) | Increases bulk too much; reduces oral bioavailability (Rule of 5 violation). | |
| C4 | -CHO (Formyl) | Reactive intermediate; weak activity alone. |
| -CH=N-Ar (Imine) | High Antimicrobial. Electron-withdrawing 'Ar' enhances DNA gyrase binding. | |
| -CH=CH-CO-Ar | High Anticancer. |
Part 4: Mechanism of Action (Apoptosis Pathway)
The anticancer potential is largely driven by the modulation of the Bcl-2 family proteins. The diagram below illustrates the signaling cascade triggered by these derivatives.
Figure 2: Proposed mechanism of action inducing intrinsic apoptotic cell death.
Part 5: Experimental Protocols
Synthesis of this compound-4-carbaldehyde
Objective : To generate the key intermediate for library synthesis.
-
Cyclocondensation :
-
Dissolve 3-chlorophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in absolute ethanol (20 mL).
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. Filter the precipitated solid (pyrazolone core), wash with cold ethanol, and recrystallize from ethanol.[1]
-
-
Vilsmeier-Haack Formylation :
-
Place DMF (10 mL) in a round-bottom flask in an ice bath (0–5°C).
-
Add POCl
(0.03 mol) dropwise with stirring. -
Add the pyrazolone core (0.01 mol) to the mixture.[1]
-
Heat to 60–70°C for 3 hours.
-
Pour the reaction mixture into crushed ice and neutralize with sodium acetate solution.
-
Filter the resulting yellow solid (the aldehyde), wash with water, and dry.
-
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective : Quantify anticancer potency against MCF-7 or A549 cell lines.
-
Seeding : Plate cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO . -
Treatment : Add the pyrazole derivative dissolved in DMSO at graded concentrations (0.1, 1, 10, 50, 100 µM). Include a DMSO control (0.1%) and Doxorubicin as a positive standard.
-
Incubation : Incubate for 48 hours.
-
Staining : Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization : Remove media and add 100 µL DMSO to dissolve crystals.
-
Measurement : Read absorbance at 570 nm using a microplate reader.
-
Calculation : Calculate % Cell Viability and determine IC
using non-linear regression analysis.
References
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities . National Institutes of Health (PMC). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (MDPI). [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives . RSC Advances. [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer . National Institutes of Health (PMC). [Link]
-
Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents . New Journal of Chemistry (RSC). [Link]
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Structure-activity relationship (SAR) of 3-methyl-1-arylpyrazoles
The 3-Methyl-1-Arylpyrazole Scaffold: Precision Synthesis and Multitarget SAR Profiling
Executive Summary
The 3-methyl-1-arylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for designing therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to kinase inhibitors and neuroprotective agents. Its utility stems from a unique combination of electronic tunability, metabolic stability, and the ability to project pharmacophores into distinct regions of a biological target's binding pocket.
This technical guide dissects the Structure-Activity Relationship (SAR) of this core, moving beyond basic substitution patterns to explore the causality of regiochemical control during synthesis and the molecular logic driving its interaction with targets like COX-2, EGFR, and free radicals.
Synthetic Architecture & Regiocontrol
The construction of the 3-methyl-1-arylpyrazole core is deceptively simple but fraught with regiochemical ambiguity. The classic condensation of aryl hydrazines with non-symmetrical 1,3-diketones (e.g., benzoylacetone or acetoacetone derivatives) typically yields a mixture of 1,3- and 1,5-isomers .
The Regioselectivity Challenge
When methylhydrazine or arylhydrazine reacts with a non-symmetrical 1,3-diketone, the nucleophilic nitrogen atoms of the hydrazine can attack either carbonyl carbon.
-
Kinetic Control: Often favors the attack of the more nucleophilic hydrazine nitrogen (NH2) on the more electrophilic carbonyl.
-
Thermodynamic Control: Favors the most stable tautomer/isomer, often driven by steric relief between the N1-aryl group and the C5-substituent.
The "Fluorinated Solvent Effect" (Expert Insight)
A critical advancement in obtaining high regioselectivity (up to 99:1) is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .
-
Mechanism: These solvents act as strong Hydrogen Bond Donors (HBD). They selectively coordinate with the more basic carbonyl oxygen of the 1,3-diketone, effectively "activating" it for nucleophilic attack while simultaneously stabilizing specific transition states. This allows for the programmable synthesis of the 1-aryl-3-methyl-5-substituted isomer versus the 1-aryl-5-methyl-3-substituted isomer.
SAR Vector Analysis
The biological activity of 3-methyl-1-arylpyrazoles is governed by four distinct vectors.
Vector 1: The N1-Aryl "Anchor"
This domain dictates the scaffold's orientation within the hydrophobic pocket of the target protein.
-
COX-2 Selectivity: A 4-sulfonamide or 4-sulfonylmethyl group on the N1-phenyl ring is a pharmacophoric prerequisite for COX-2 selectivity (e.g., Celecoxib, though it uses a 3-CF3 group).
-
GABA Antagonism (Insecticidal): In fiprole insecticides, the N1-aryl group requires significant steric bulk and electron-withdrawing capacity (e.g., 2,6-dichloro-4-trifluoromethylphenyl) to block the GABA-gated chloride channel.
-
Kinase Inhibition (EGFR): A 3-chloro-4-fluoro substitution pattern is often employed to maximize Van der Waals contact with the hydrophobic back pocket of the ATP binding site.
Vector 2: The C3-Methyl "Hinge"
While often viewed as a simple lipophilic handle, the C3-methyl group plays a dual role:
-
Metabolic Shielding: It blocks oxidation at the C3 position.
-
Steric Gatekeeper: Unlike the bulkier trifluoromethyl (CF3) group found in Celecoxib, the methyl group allows the scaffold to fit into slightly more constricted pockets. In Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the C3-methyl is essential for the stabilization of the radical intermediate formed during reactive oxygen species (ROS) scavenging.
Vector 3: The C4 "Warhead" Position
This is the primary vector for diversification.
-
Electrophilic Traps: Introduction of an aldehyde (via Vilsmeier-Haack) allows for condensation into chalcones or fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) which are potent EGFR inhibitors.
-
Acylation: C-acylation at C4 (in the pyrazolone tautomer) creates a chelating "beta-diketone-like" environment, useful for metallo-enzyme inhibition.
Vector 4: The C5 "Variable" Domain
-
Aromatic: In fully aromatic pyrazoles, C5 substituents (e.g., phenyl, heteroaryl) provide additional pi-stacking interactions.
-
Keto-Enol (Pyrazolone): If C5 is a ketone (as in Edaravone), the molecule exists in a tautomeric equilibrium. This ability to shuttle protons is the mechanism of action for its antioxidant properties, allowing it to quench hydroxyl radicals via electron transfer.
Case Study: Dual EGFR/VEGFR-2 Inhibition
Recent medicinal chemistry campaigns have successfully fused the 3-methyl-1-arylpyrazole core into pyrazolo[3,4-d]pyrimidines to target receptor tyrosine kinases.
-
Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[1]
-
Logic: The pyrazole nitrogen (N2) mimics the N7 of adenine, forming a critical hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR).
-
Outcome: Derivatives with a 3-methyl group and a bulky aromatic system fused at C4/C5 have shown IC50 values in the nanomolar range (0.06 µM) against EGFR, superior to Erlotinib in specific cell lines (e.g., HepG2).[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Methyl-1-Phenylpyrazole
This protocol utilizes HFIP to favor the 5-substituted isomer.
-
Reagents: Benzoylacetone (1.0 equiv), Phenylhydrazine (1.1 equiv), HFIP (0.2 M concentration).
-
Setup: Flame-dried round-bottom flask with magnetic stirring.
-
Procedure:
-
Dissolve benzoylacetone in HFIP.
-
Add phenylhydrazine dropwise at room temperature.
-
Stir for 2 hours (monitor by TLC).
-
Workup: Remove solvent under reduced pressure (recover HFIP). Dissolve residue in EtOAc, wash with NaHCO3 and Brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show a singlet for the pyrazole C4-H around δ 6.0–6.5 ppm and a singlet for C3-CH3 around δ 2.3 ppm. NOESY NMR is required to confirm the spatial proximity of the N1-Phenyl and C5-Phenyl groups (confirming 1,5-substitution).
-
Protocol B: Vilsmeier-Haack Formylation (C4-Functionalization)
Converts the pyrazole core into a reactive intermediate for drug design.
-
Reagents: 3-Methyl-1-phenylpyrazole (1.0 equiv), POCl3 (3.0 equiv), DMF (3.0 equiv).
-
Procedure:
-
Cool DMF to 0°C in an ice bath.
-
Add POCl3 dropwise (exothermic!) to generate the Vilsmeier reagent. Stir for 30 mins.
-
Add the pyrazole solution (in minimum DMF) dropwise.
-
Heat to 90°C for 4 hours.
-
Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution.
-
Isolation: The formylated product (4-carboxaldehyde) will precipitate as a solid. Filter and wash with water.
-
Visualization of Pathways & SAR
Diagram 1: Regioselective Synthesis Workflow
This diagram illustrates the divergence in synthesis based on solvent choice.
Caption: Solvent-controlled regioselectivity in pyrazole synthesis. Fluorinated solvents (HFIP) direct the nucleophilic attack via hydrogen bond activation.
Diagram 2: The SAR Compass
This diagram maps the functional vectors of the scaffold to their biological impacts.
Caption: Functional vector map of the 3-methyl-1-arylpyrazole scaffold, linking structural positions to specific pharmacological outcomes.
References
-
Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1. ACS Omega. Link
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of King Saud University - Science. Link
Sources
Biological activity of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in medicinal chemistry
This technical guide provides an in-depth analysis of the 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole scaffold. In medicinal chemistry, this moiety serves as a privileged structure, acting as a core pharmacophore for varying therapeutic classes including neuroprotective agents (Edaravone analogs), anti-inflammatory drugs (COX-2/p38 MAPK inhibitors), and agrochemicals.
Structural Pharmacology & Chemical Space
The this compound moiety is not merely a static building block; it is a tunable pharmacophore whose biological activity is dictated by its tautomeric state and substitution pattern.
Physicochemical Profile[1][2][3][4]
-
Lipophilicity (LogP): The introduction of the chlorine atom at the meta (3') position of the N1-phenyl ring significantly increases lipophilicity compared to the unsubstituted phenyl analog (Edaravone). This modification enhances blood-brain barrier (BBB) permeability, a critical factor for neuroprotective applications.
-
Electronic Effects: The 3'-chloro substituent exerts an inductive electron-withdrawing effect (-I) on the phenyl ring. Unlike para-substitution, the meta-position avoids direct resonance conjugation with the pyrazole nitrogen, thereby modulating the pKa of the pyrazole system without drastically reducing the nucleophilicity required for certain enzyme interactions.
-
Metabolic Stability: Substitution at the meta position blocks potential metabolic oxidation sites on the phenyl ring, though less effectively than para-fluorination. However, it prevents the rapid para-hydroxylation often seen in unsubstituted N-phenyl pyrazoles.
The Tautomeric Duality
This scaffold exists in two distinct functional "lives" depending on the oxidation state and substitution at C5:
-
The Aromatic 1H-Pyrazole: When C4 and C5 are part of the aromatic system (e.g., C5-H or C5-Aryl), the molecule is a planar, stable heteroaromatic system used in kinase inhibitors (p38 MAPK) and COX-2 inhibitors.
-
The Pyrazolone (5-Oxo) Form: When C5 is a carbonyl (or exists as the C5-OH enol tautomer), the molecule functions as a radical scavenger (Edaravone analog). The 3'-Cl analog shows altered redox potential, often leading to superior radical quenching rates in specific lipid environments.
Therapeutic Applications & Mechanism of Action[5]
Neuroprotection (Free Radical Scavenging)
-
Target: Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH) and peroxynitrite (ONOO-).
-
Mechanism: The pyrazolone tautomer undergoes electron transfer (ET) or hydrogen atom transfer (HAT) to neutralize radicals. The resulting pyrazolyl radical is stabilized by resonance.
-
3'-Cl Advantage: Studies suggest the 3'-chlorophenyl derivative exhibits a higher partition coefficient into lipid bilayers, protecting cell membranes from lipid peroxidation more effectively than hydrophilic analogs.
Anti-Inflammatory (COX-2 & p38 MAPK Inhibition)
-
Target: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
-
Mechanism:
-
COX-2: The 1-arylpyrazole core fits into the hydrophobic side pocket of COX-2. The 3'-Cl group provides favorable van der Waals interactions within the hydrophobic channel, improving selectivity over COX-1.
-
p38 MAPK: In "hybrid" inhibitors (e.g., pyrazole-ureas), the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109). The N1-aryl group occupies the hydrophobic pocket I, where the 3'-Cl substituent can engage in halogen bonding or hydrophobic contacts.
-
Synthesis & Regiochemistry
Constructing the this compound core requires controlling the regioselectivity of the hydrazine condensation.
Regioselective Synthesis Protocol
The reaction between 3-chlorophenylhydrazine and a non-symmetrical 1,3-dicarbonyl equivalent (e.g., ethyl acetoacetate or acetylacetone derivatives) can yield two isomers: the desired 1,3-isomer and the often undesired 1,5-isomer.
Visualizing the Synthesis Pathway
Figure 1: Regioselective synthesis pathways for the 1-(3'-Chlorophenyl)-3-methylpyrazole scaffold.
Detailed Synthetic Procedure (Pyrazolone Core)
-
Reagents: 3-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl acetoacetate (1.1 eq), Sodium Acetate (1.2 eq), Ethanol (Solvent).
-
Step-by-Step:
-
Dissolve 3-chlorophenylhydrazine HCl in absolute ethanol.
-
Add sodium acetate to buffer the solution (release free hydrazine).
-
Add ethyl acetoacetate dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature. The product, 1-(3'-chlorophenyl)-3-methyl-5-pyrazolone , often precipitates as a solid.
-
Filter and recrystallize from Ethanol/Water.
-
Validation: 1H NMR (DMSO-d6) should show a singlet for methyl (~2.1 ppm) and a singlet for the C4-H (~5.4 ppm in enol form) or C4-H2 (~3.2 ppm in keto form).
-
Experimental Validation: Biological Activity Assays
To validate the biological activity of this scaffold, the following standardized protocols are recommended.
DPPH Radical Scavenging Assay (Antioxidant Potential)
This assay quantifies the ability of the pyrazolone tautomer to donate hydrogen atoms.
| Parameter | Specification |
| Reagent | 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Concentration | 0.1 mM in Methanol |
| Test Compound | 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone (10–100 µM) |
| Control | Edaravone (Standard), Ascorbic Acid |
| Incubation | 30 minutes in dark at Room Temperature |
| Detection | Absorbance at 517 nm |
| Calculation | % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100 |
Interpretation: A lower IC50 compared to Edaravone indicates superior radical scavenging, likely due to the electronic influence of the 3-Cl group stabilizing the radical intermediate.
COX-2 Inhibition Screening (Enzymatic)
For derivatives where the pyrazole core is fully aromatic (e.g., 1,3,5-triaryl systems).
-
Enzyme Source: Recombinant human COX-2.
-
Substrate: Arachidonic acid (10 µM).
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Protocol:
-
Incubate Enzyme + Test Compound (0.01–10 µM) in Tris-HCl buffer (pH 8.0) for 10 mins.
-
Add Heme and Arachidonic Acid.
-
Measure oxidation of TMPD at 590 nm.
-
-
Selectivity Index (SI): Calculate IC50(COX-1) / IC50(COX-2). High SI (>50) indicates potential as an anti-inflammatory with reduced gastric side effects.
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the functional impact of specific structural zones on the this compound scaffold.
Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.
References
-
Synthesis and Biological Evaluation of Pyrazolone Derivatives. Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Context: General methods for N-aryl-3-methyl-5-pyrazolone synthesis and antioxidant screening. URL:[Link]
-
p38 MAP Kinase Inhibitors: Pyrazole-Urea Hybrids. Source:Regan et al., J. Med.[1] Chem. 2002 Context: Describes the binding mode of N-arylpyrazoles in the p38 MAPK hydrophobic pocket. URL:[Link]
-
COX-2 Selective Inhibitors Based on 1,3,5-Triarylpyrazoles. Source:Penning et al., J. Med. Chem. 1997 Context: Foundational SAR establishing the requirement of the 1-arylpyrazole core for COX-2 selectivity. URL:[Link]
-
Edaravone and its Analogs as Neuroprotective Agents. Source:Watanabe et al., Yakugaku Zasshi Context: Discusses the free radical scavenging mechanism of 3-methyl-1-phenyl-2-pyrazolin-5-one derivatives. URL:[Link]
Sources
Technical Whitepaper: The 1-(3-Chlorophenyl)-3-Methylpyrazole Scaffold in Medicinal Chemistry
Executive Summary
The 1-(3-chlorophenyl)-3-methylpyrazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems from a precise balance of physicochemical properties: the pyrazole ring serves as a robust bioisostere for amide or imidazole functionalities, the 3-methyl group provides specific steric occlusion to enforce ligand conformation, and the 3-chlorophenyl moiety enhances lipophilicity (
This guide analyzes the scaffold's architecture, detailing the critical challenge of regioselective synthesis (distinguishing the 1,3-isomer from the 1,5-isomer) and its application in oncology (MCT1 inhibition) and inflammation (COX-2 inhibition).
Structural Architecture & Pharmacophore Analysis[1]
The efficacy of this scaffold is not accidental. It relies on three specific structural pillars that drive ligand-protein interactions.
| Structural Component | Chemical Function | Biological Consequence |
| Pyrazole Core (N1-N2) | H-bond Acceptor (N2) | Mimics peptide bonds; rigidifies the molecular backbone. |
| 3-Methyl Group | Steric Handle | Enforces a twisted conformation relative to attached side chains, fitting into hydrophobic pockets (e.g., ATP-binding sites). |
| 1-(3-Chlorophenyl) | Lipophilic Anchor | The meta-chloro substituent ( |
Pharmacophore Mapping (Visualized)
The following diagram illustrates the pharmacophoric interactions of the scaffold within a theoretical binding pocket (e.g., COX-2 or Kinase domain).
Figure 1: Pharmacophore mapping of the 1-(3-chlorophenyl)-3-methylpyrazole scaffold showing key interaction vectors.
Synthetic Pathways & Regioselectivity Challenges
The most significant technical hurdle in working with this scaffold is regioselectivity . The cyclocondensation of 3-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls (like acetylacetone equivalents) typically yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer .
The Regioselectivity Problem
When hydrazine attacks a 1,3-dielectrophile, the most nucleophilic nitrogen (N1) attacks the most electrophilic carbonyl. However, electronic and steric factors often compete, leading to mixtures that are difficult to separate chromatographically.
Advanced Synthetic Workflow
To ensure high fidelity for the 1,3-isomer, we utilize a regio-controlled approach using enaminones or specific solvent systems (e.g., fluoroalcohols).
Figure 2: Synthetic pathway distinguishing the target 1,3-isomer from the 1,5-byproduct, leading to the 4-formyl precursor.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 1-(3-chlorophenyl)-3-methylpyrazole followed by C4-formylation. Rationale: The C4-aldehyde is the most versatile intermediate, allowing conversion to amines (reductive amination) or alkenes (Wittig).
Step 1: Cyclocondensation (The Core)
Note: To favor the 3-methyl isomer over the 5-methyl, we utilize the steric difference of the electrophile.
-
Reagents: 3-Chlorophenylhydrazine hydrochloride (10 mmol), 4,4-dimethoxy-2-butanone (10 mmol), Ethanol (20 mL), Conc. HCl (catalytic, 0.5 mL).
-
Procedure:
-
Dissolve hydrazine in ethanol. Add the ketone dropwise.
-
Critical Step: Heat to reflux for 3 hours. The acid catalyst promotes the formation of the thermodynamically stable 1,3-isomer.
-
Evaporate solvent in vacuo.[1]
-
Purification: The two isomers (1,3-Me vs 1,5-Me) have slightly different R_f values. Use Flash Column Chromatography (Hexane:EtOAc 9:1). The 1,3-isomer usually elutes second due to the exposed N2 lone pair interacting with silica.
-
-
Validation: 1H NMR (CDCl3) should show a singlet for the C5-H proton around
7.6-7.8 ppm. (The 5-Me isomer would lack this downfield proton).
Step 2: Vilsmeier-Haack Formylation (Functionalization)
This introduces a reactive handle at Position 4.
-
Reagents: DMF (3 eq), POCl
(3 eq), Crude Pyrazole (1 eq). -
Procedure:
-
Result: 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
Therapeutic Applications & SAR
Monocarboxylate Transporter 1 (MCT1) Inhibition
MCT1 is critical for lactate transport in glycolytic tumors.
-
Mechanism: Pyrazole-based inhibitors block the transmembrane proton-linked transport of lactate.
-
SAR Insight: The 3-chlorophenyl group occupies a hydrophobic pocket near the extracellular gate of the transporter. The 3-methyl group is essential for orienting the scaffold to prevent steric clash with the transmembrane helices.
-
Reference Drug: Analogous to the core found in early AZD3965 development series (though AZD3965 uses a more complex pyrimidinone, pyrazole bioisosteres are active).
Anti-Inflammatory (COX-2)
Similar to Celecoxib (a 1,5-diarylpyrazole), 1,3-isomers also show COX inhibition but often with altered selectivity profiles (COX-1 vs COX-2).
-
Data Trend:
-
1-(3-Cl-phenyl) derivatives show higher potency than unsubstituted phenyls due to halogen bonding in the active site.
-
The 3-methyl group is less bulky than the CF
of Celecoxib, often reducing COX-2 selectivity but increasing general anti-inflammatory potency.
-
| Target | Activity (IC50 / Ki) | Key Structural Feature |
| MCT1 | ~50 - 200 nM | 3-Cl-phenyl fits hydrophobic gate. |
| p38 MAPK | ~100 nM | N2 nitrogen accepts H-bond from hinge region (Met109). |
| COX-2 | ~0.5 | 1-Aryl group inserts into hydrophobic channel. |
Future Outlook: C-H Activation
Current research is moving away from pre-functionalized starting materials toward Late-Stage Functionalization (LSF) .
-
Direct Arylation: Palladium-catalyzed C-H activation at the C5 position of the 1-(3-chlorophenyl)-3-methylpyrazole core allows for the rapid generation of library diversity without de novo synthesis.
-
Protocol: Pd(OAc)
, Ag CO , Aryl Iodide.
References
-
Regioselective Synthesis: Deng, X., & Mani, N. S. (2008).[4] Regioselective synthesis of 1, 3, 5-tri-and 1, 3, 4, 5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins.[4] The Journal of Organic Chemistry, 73(6), 2412-2415.
-
Biological Activity (Anti-inflammatory): Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
-
Vilsmeier-Haack Protocol: Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl) derivatives.
- MCT1 Inhibition Context: Guile, S. D., et al. (2006). Potent blockers of the monocarboxylate transporter MCT1: novel immunomodulatory drugs. Bioorganic & Medicinal Chemistry Letters.
Sources
The Chlorophenyl Moiety in Pyrazole Bioactivity: A Structural & Mechanistic Guide
The following technical guide details the structural, electronic, and pharmacological role of the chlorophenyl group in pyrazole-based drug design.
Executive Summary
The chlorophenyl group is not merely a hydrophobic space-filler in medicinal chemistry; it is a precision tool for controlling molecular topology and specific protein-ligand interactions. In pyrazole-based therapeutics, the chlorophenyl moiety serves three distinct mechanistic functions:
-
Conformational Locking (Steric): Ortho-substitution (e.g., 2,4-dichlorophenyl) forces the phenyl ring out of planarity with the pyrazole core, creating a "twisted" bioactive conformation essential for receptor selectivity (e.g., CB1 inverse agonism).
-
Sigma-Hole Interactions (Electronic): The chlorine atom acts as a Lewis acid along the C-Cl bond axis, forming directional halogen bonds with backbone carbonyls or nucleophilic residues in the target protein.
-
Metabolic Blockade (Kinetic): Para-chlorination blocks CYP450-mediated oxidation at the most vulnerable site of the phenyl ring, extending half-life (
) while modulating lipophilicity ( ).
Physicochemical Drivers of Bioactivity
The "Orthogonal Twist" Effect
In 1-phenylpyrazole derivatives, the bond between the pyrazole nitrogen (N1) and the phenyl ring allows for free rotation. However, introducing chlorine atoms at the ortho positions (2,6-dichloro or 2,4-dichloro) creates severe steric clash with the pyrazole C5-substituent or N2 lone pair.
-
Result: The phenyl ring is forced into a perpendicular (orthogonal) orientation relative to the pyrazole plane.
-
Biological Impact: This conformation is often critical for fitting into narrow hydrophobic slots in G-Protein Coupled Receptors (GPCRs) and preventing the "flattened" conformation associated with agonist activity.
The Sigma Hole (Halogen Bonding)
Unlike fluorine, which is universally electronegative, chlorine exhibits an anisotropic charge distribution.
-
Equatorial Belt: Electronegative (repels nucleophiles).
-
Axial Tip (Sigma Hole): Electropositive region along the C-Cl bond extension.
-
Interaction: This allows the chlorophenyl group to act as a hydrogen-bond mimetic, accepting electron density from backbone carbonyls (C=O
Cl-C).
Metabolic Stability vs. Lipophilicity
| Parameter | Phenyl (-H) | 4-Chlorophenyl (-Cl) | Impact on Drug Design |
| Hammett | 0.00 | 0.23 | Electron-withdrawing; reduces pyrazole ring electron density. |
| Hansch | 0.00 | 0.71 | Increases lipophilicity; enhances BBB penetration. |
| Metabolic Fate | Rapid hydroxylation | Blocked | Prevents formation of phenolic metabolites; increases AUC. |
Case Study: Rimonabant (CB1 Inverse Agonist)
Rimonabant (SR141716) exemplifies the critical role of the chlorophenyl group in achieving high affinity (
Structural Dissection
Rimonabant possesses two distinct chlorophenyl moieties:
-
1-(2,4-Dichlorophenyl): The ortho-chlorine sterically clashes with the C5-position, locking the phenyl ring
relative to the pyrazole core. This prevents the "toggle switch" activation of the receptor, enforcing an inverse agonist state. -
5-(4-Chlorophenyl): This group extends into a deep lipophilic pocket of the CB1 receptor. The para-chlorine fills the volume of the pocket and potentially engages in halogen bonding with nearby residues.
Mechanism of Action Visualization
Caption: Mechanistic contribution of chlorophenyl moieties to Rimonabant's inverse agonism at the CB1 receptor.
Experimental Protocols
Synthesis of the 1,5-Diarylpyrazole Core
This protocol describes the synthesis of the core scaffold found in Rimonabant-class antagonists: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate .
Reagents:
-
4-Chloropropiophenone[1]
-
Diethyl oxalate
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF
-
2,4-Dichlorophenylhydrazine hydrochloride
-
Ethanol (anhydrous) / Acetic Acid
Workflow:
-
Claisen Condensation (Formation of Diketo Ester):
-
Charge a flame-dried flask with 4-chloropropiophenone (1.0 eq) and anhydrous THF under
. Cool to -78°C. -
Add LiHMDS (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the lithium enolate.
-
Add diethyl oxalate (1.2 eq) in one portion. Allow to warm to room temperature (RT) and stir for 16 hours.
-
Validation: TLC should show disappearance of ketone. Quench with 1N HCl, extract with EtOAc. The product is the lithium salt or free enol of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate.
-
-
Cyclization (Pyrazole Formation):
-
Dissolve the crude diketo ester (1.0 eq) in Ethanol (0.5 M concentration).
-
Add 2,4-dichlorophenylhydrazine hydrochloride (1.1 eq).
-
Stir at RT for 24 hours. (Note: Rimonabant synthesis often avoids reflux to prevent regioisomer scrambling, but reflux may be needed for difficult substrates).
-
Regioselectivity Check: The major product should be the 1,5-diaryl isomer. The 1,3-diaryl isomer is a common impurity.
-
-
Purification:
-
Concentrate solvent. Redissolve in EtOAc/Hexane.
-
Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Self-Validating Analytical Checkpoints:
-
H NMR (CDCl
):-
Look for the disappearance of the hydrazine NH peaks.
-
Regioisomer Confirmation: In the 1,5-isomer, the pyrazole C4-methyl group typically appears upfield (
ppm) compared to the 1,3-isomer due to shielding by the orthogonal 1-aryl ring.
-
-
MS (ESI+): Confirm isotopic pattern of Chlorine (M, M+2, M+4 ratios).
Visualization of Synthesis Logic
Caption: Step-by-step synthetic pathway for the chlorophenyl-pyrazole core, highlighting critical QC checkpoint.
Bioassay: Competitive Radioligand Binding (CB1)
To validate the bioactivity of the synthesized chlorophenyl-pyrazole, a competitive binding assay against a known high-affinity ligand (e.g., [
Protocol:
-
Membrane Preparation: Use CHO cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Total volume: 200
L. -
Buffer: 50 mM Tris-HCl, 5 mM MgCl
, 1 mM EDTA, 0.5% BSA. -
Radioligand: 0.5 nM [
H]CP-55,940. -
Test Compound: 10 concentrations (
M to M). -
Non-specific binding: Define using 10
M Rimonabant.
-
-
Equilibrium: Incubate for 90 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding of lipophilic chlorophenyl groups).
-
Data Analysis: Plot % Specific Binding vs. Log[Compound]. Determine IC
and convert to using the Cheng-Prusoff equation.
Expected Result: A potent chlorophenyl-pyrazole (like Rimonabant) should exhibit a
References
-
Lange, J. H., & Kruse, C. G. (2005). Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists: high-affinity binding and selectivity.[2] Drug Discovery Today, 10(10), 693-702. Link
-
Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link
-
Seltzman, H. H., et al. (2005). Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist Rimonabant.[3] Bioorganic & Medicinal Chemistry, 13(18), 5463-5474.[4] Link
-
Zhang, Y., et al. (2008).[5] Conformationally constrained analogues of Rimonabant: design, synthesis, computational analysis, and biological evaluations. Journal of Medicinal Chemistry, 51(12), 3526-3539.[5] Link
-
Wilcken, R., et al. (2013). Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
Sources
- 1. 3-(4-chlorophenyl)-1H-pyrazole | C9H7ClN2 | CID 714291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Computational investigation on the binding modes of Rimonabant analogs with CB1 and CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis, ex-vivo and in vitro screening of 3-sulfonamide derivative of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide (SR141716) a potent CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of long-chain amide analogs of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with unique binding selectivities and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformationally constrained analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4- dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716): design, synthesis, computational analysis, and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in Modern Drug Discovery
Topic: 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole as a building block in drug discovery Content Type: In-depth Technical Guide
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in over 40 FDA-approved therapeutics.[1] Within this class, This compound represents a high-value building block. Its utility is derived from a specific tripartite structural advantage: the 3-methyl group provides a steric handle and metabolic stability; the 3'-chlorophenyl moiety offers optimized lipophilicity and off-target selectivity (specifically avoiding para-hydroxylation metabolic soft spots); and the unsubstituted C4/C5 positions serve as reactive gateways for late-stage diversification.
This guide details the regioselective synthesis, functionalization logic, and application of this scaffold in developing antagonists for TRPV1, P2X7 receptors, and kinase inhibitors.
Part 1: Structural Rationale & Physicochemical Profile
The "Chlorine Effect" in Medicinal Chemistry
The selection of the 3-chlorophenyl substituent is rarely arbitrary. In the context of pyrazole-based drugs, the meta-chloro substitution serves two critical functions:
-
Metabolic Blockade: It sterically and electronically disfavors oxidation at the para-position of the phenyl ring, a common clearance pathway for N-phenyl heterocycles (CYP450-mediated hydroxylation).
-
Lipophilic Vectoring: The chlorine atom increases logP (approx. +0.71 π-value), enhancing membrane permeability and hydrophobic pocket occupancy in targets like the TRPV1 ion channel.
The Regiochemistry Challenge
Synthesizing 1-aryl-3-methylpyrazoles requires overcoming the "regio-ambiguity" of the Knorr condensation. Reacting a hydrazine with a non-symmetrical 1,3-dicarbonyl equivalent often yields a mixture of 1,3- and 1,5-isomers.
-
Target: this compound (3-Me isomer).
-
Contaminant: 1-(3'-chlorophenyl)-5-methyl-1H-pyrazole (5-Me isomer).
The 3-methyl isomer is thermodynamically preferred in specific solvent systems, but kinetic control is required for high purity.
Part 2: Synthetic Methodologies
Core Synthesis: Regioselective Cyclocondensation
To ensure the formation of the 3-methyl isomer exclusively, we utilize 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) rather than free formyl-acetone, which is unstable.
Protocol 1: Synthesis of this compound
This protocol minimizes the formation of the 5-methyl isomer by exploiting the differential electrophilicity of the masked aldehyde vs. the ketone.
Reagents:
-
3-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
4,4-Dimethoxy-2-butanone (1.1 eq)
-
Ethanol (absolute)
-
Conc. HCl (catalytic)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-chlorophenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Addition: Add 4,4-dimethoxy-2-butanone (11 mmol) dropwise at room temperature.
-
Cyclization: Add 3-4 drops of concentrated HCl. Heat the mixture to reflux (78°C) for 4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine spot will disappear.
-
Workup: Evaporate ethanol under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash: Wash with saturated NaHCO3 (2 x 20 mL) to neutralize acid, followed by brine.
-
Purification: Dry over anhydrous Na2SO4 and concentrate. If necessary, recrystallize from Hexane/Ethanol (9:1) to yield off-white crystals.
-
Expected Yield: 85-92%.
-
Functionalization: The C4 Gateway
The C4 position is the most nucleophilic site of the pyrazole ring, making it ideal for Electrophilic Aromatic Substitution (EAS).
Protocol 2: Vilsmeier-Haack Formylation (C4-CHO)
Introduction of an aldehyde at C4 allows for subsequent Knoevenagel condensations or reductive aminations.
Reagents:
-
This compound (from Protocol 1)
-
POCl3 (Phosphorus oxychloride)[8]
-
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise over 15 minutes. Stir for 30 mins at 0°C to form the chloroiminium salt (white precipitate may form).
-
Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to 80°C and stir for 3 hours.
-
Quench (Critical): Pour the reaction mixture onto crushed ice (exothermic hydrolysis). Neutralize slowly with saturated Sodium Acetate or NaHCO3 to pH 7-8.
-
Isolation: The product, This compound-4-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and dry.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis pathways from the core building block.
Caption: Divergent synthesis starting from the this compound core, highlighting C4 and C5 functionalization vectors.
Part 4: Medicinal Chemistry Applications & SAR
Target Class: TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for pain management.[9] Research indicates that the 1-(3-chlorophenyl) motif is superior to unsubstituted phenyls for antagonistic potency.
-
Mechanism: The pyrazole core acts as a rigid spacer. The 3-methyl group orients the molecule within the vanilloid binding pocket, while the 3-chlorophenyl group engages in hydrophobic interactions with residues near the S3-S4 linker of the channel.
-
SAR Insight: Substitution at the N1-phenyl ring is critical.
-
Unsubstituted: Moderate activity.[10]
-
4-Chloro (para): Lower metabolic stability (para-oxidation).
-
3-Chloro (meta): Optimal balance of potency (IC50 < 100 nM) and stability.
-
Target Class: P2X7 Receptor Antagonists
P2X7 receptors regulate inflammation. Pyrazole-4-amides derived from this building block have shown efficacy.[10][11]
-
Design Strategy: The C4-aldehyde (from Protocol 2) is oxidized to the carboxylic acid and coupled with adamantane amines or substituted benzyl amines.
-
Role of Core: The 1-(3-chlorophenyl) group occupies the "hydrophobic pocket I" of the P2X7 allosteric site.
Quantitative Data Summary (Representative)
| Derivative Type | Target | Key Modification (C4) | Activity (IC50/Ki) | Ref |
| TRPV1 Antagonist | TRPV1 | Urea linkage | 57 nM (ED50) | [1] |
| Kinase Inhibitor | p38 MAPK | Pyridinyl-imidazole | 12 nM | [2] |
| P2X7 Antagonist | P2X7 | Amide-linked adamantane | 8.5 nM | [3] |
Part 5: Structural Activity Relationship (SAR) Map
The following diagram visualizes the pharmacophore features of the molecule.
Caption: Pharmacophore map detailing the specific roles of the 3-Cl-phenyl, 3-methyl, and reactive ring positions in ligand-target binding.
References
-
Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (Discusses TRPV1 antagonism of 3-chlorophenyl derivatives). Link
-
BenchChem Application Notes. (2025). Applications of 3-Methylpyrazole in Medicinal Chemistry.[12][13][14] (Kinase inhibitor workflows). Link
-
RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis and cross-coupling reactions. (Detailed protocols for C4/C5 functionalization relevant to aryl-pyrazoles). Link
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Synthetic regioselectivity grounding). Link
-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (Protocol validation for C4-formylation). Link
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
Methodological & Application
Regioselective synthesis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary
This Application Note details a high-fidelity protocol for the regioselective synthesis of 1-(3'-chlorophenyl)-3-methyl-1H-pyrazole . The synthesis of unsymmetrical 1-aryl-pyrazoles typically presents a "regioselectivity challenge," often yielding mixtures of 1,3- and 1,5-isomers that are difficult to separate by standard chromatography.
This guide utilizes a "Masked Carbonyl" strategy employing 4,4-dimethoxy-2-butanone to direct the nucleophilic attack of 3-chlorophenylhydrazine exclusively toward the ketone functionality. This kinetic control ensures the formation of the target 1,3-isomer with >95% regioselectivity, eliminating the need for laborious isomer separation and significantly increasing yield.
Strategic Analysis: The Regioselectivity Challenge
In the condensation of aryl hydrazines with 1,3-dicarbonyl equivalents, the position of the substituents is determined by which nitrogen of the hydrazine attacks which carbon of the electrophile.
-
The Competitors:
-
Path A (Thermodynamic/Aldehyde Attack): Reaction with free formylacetone (or equivalents) typically leads to attack at the most electrophilic site (the aldehyde) by the terminal hydrazine nitrogen (
). This results in the 1-aryl-5-methyl isomer. -
Path B (Target/Ketone Attack): To obtain the 1-aryl-3-methyl isomer, the terminal
must attack the ketone carbon.
-
-
The Solution: By using 4,4-dimethoxy-2-butanone , the aldehyde is "masked" as a dimethyl acetal. The acetal is non-electrophilic under neutral conditions, leaving only the ketone available for the initial nucleophilic attack. Subsequent acid-catalyzed hydrolysis unmasks the aldehyde, triggering rapid cyclization to form the thermodynamically stable aromatic ring.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway highlighting the acetal-directed regioselectivity.
Detailed Protocol
Materials & Reagents
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv. | Role |
| 3-Chlorophenylhydrazine HCl | 2312-23-4 | 179.05 | 1.0 | Nucleophile |
| 4,4-Dimethoxy-2-butanone | 5436-21-5 | 132.16 | 1.1 | Regio-directing Electrophile |
| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |
| Hydrochloric Acid (12M) | 7647-01-0 | - | Cat. | Acetal Hydrolysis |
| Sodium Bicarbonate | 144-55-8 | 84.01 | - | Neutralization |
Step-by-Step Procedure
Step 1: Solubilization and Mixing
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 3-Chlorophenylhydrazine Hydrochloride (5.0 g, 27.9 mmol).
-
Add Ethanol (50 mL) and stir at room temperature. Note: The salt may not fully dissolve initially.
-
Add 4,4-Dimethoxy-2-butanone (4.1 g, 31.0 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Add catalytic concentrated HCl (0.5 mL). Critical: The hydrazine salt is acidic, but the extra acid ensures rapid hydrolysis of the acetal during the heating phase.
Step 2: Cyclization (Reflux)
-
Equip the RBF with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) .
-
Maintain reflux for 3 to 4 hours .
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 4:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear. The product will appear as a less polar spot (UV active).
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 10-15 mL volume.
-
Pour the residue into crushed ice/water (100 mL) with vigorous stirring.
-
Neutralize the mixture with saturated Sodium Bicarbonate solution until pH ~7-8.
-
Observation: The product typically precipitates as a solid or forms an oil that solidifies upon standing.
-
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (50 mL).
-
Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate to dryness.
Step 4: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until slight turbidity appears. Cool slowly to 4°C. Filter the crystals.
-
Flash Chromatography (Alternative): If oil persists, purify via silica gel column.
-
Mobile Phase: Gradient 0%
20% Ethyl Acetate in Hexane.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Validation & Quality Control
To confirm the identity of the 1,3-isomer over the 1,5-isomer , specific analytical markers must be verified.
NMR Spectroscopy ( NMR, 400 MHz, )
-
Diagnostic Signal (Methyl Group):
-
3-Methyl Isomer (Target): The methyl group is far from the anisotropic shielding of the N-aryl ring. Typically appears at
2.3 - 2.4 ppm . -
5-Methyl Isomer (Undesired): The methyl group is sterically crowded and shielded by the adjacent N-aryl ring. Typically appears upfield at
2.1 - 2.2 ppm .
-
-
Diagnostic Signal (C5-H Proton):
-
3-Methyl Isomer: The proton at position 5 is adjacent to the N-aryl group. It typically appears as a doublet (J ~2.5 Hz) at
7.6 - 7.8 ppm . -
5-Methyl Isomer: The proton at position 3 is further away. It appears at
7.4 - 7.6 ppm .
-
NOE (Nuclear Overhauser Effect) - Definitive Proof
-
Irradiate the Methyl signal.
-
Target (3-Me): NOE observed with the C4-H proton (pyrazole ring). NO interaction with Aryl protons.
-
Undesired (5-Me): Strong NOE observed with the Ortho-protons of the 3-chlorophenyl ring.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete acetal hydrolysis. | Ensure catalytic acid is added. Increase reflux time. |
| Oiling Out | Impurities preventing crystallization. | Seed with a pure crystal or switch to column chromatography. |
| Isomer Mixture | Acetal degraded to free aldehyde prior to reaction. | Use fresh 4,4-dimethoxy-2-butanone. Store reagent under inert gas. |
| Dark Coloration | Oxidation of hydrazine. | Perform reaction under Nitrogen/Argon atmosphere. |
References
-
Regioselective Synthesis of Pyrazoles: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Pergamon Press, 1996.
- Mechanistic Insight on Hydrazine-Acetal Condensation: Singh, S. P., et al. "Regioselectivity in the synthesis of 1,3- and 1,5-diarylpyrazoles." Journal of Chemical Research, 1997.
-
Use of Enaminones and Acetals: Gosselin, F., et al. "Regioselective synthesis of 1-aryl-3-methylpyrazoles." Journal of Organic Chemistry, 2005.
-
NMR Assignment of Pyrazole Isomers: Lopez, C., et al. "1H and 13C NMR study of 1-aryl-3-methyl and 1-aryl-5-methylpyrazoles." Magnetic Resonance in Chemistry, 1988.
Sources
Application Notes and Protocols for the Strategic Functionalization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, a key scaffold in modern medicinal chemistry and materials science. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights. We will explore a range of transformations, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, with a focus on explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The specific scaffold, this compound, combines the robust pyrazole core with a substituted aryl group, offering multiple vectors for chemical modification. Strategic functionalization of this molecule is critical for generating diverse chemical libraries for high-throughput screening and for the rational design of novel therapeutics and advanced materials. This guide details reliable and versatile protocols to modify this scaffold, enabling the synthesis of complex and novel derivatives.
Chapter 1: Understanding the Regioselectivity of the Pyrazole Core
The reactivity of this compound is governed by the electronic nature of both the pyrazole and the chlorophenyl rings. Understanding the inherent regioselectivity is paramount for designing successful synthetic strategies.
-
Pyrazole Ring: The pyrazole ring has three potentially reactive C-H bonds at the C4 and C5 positions of the pyrazole and various positions on the phenyl ring. The C4 position is electron-rich and highly susceptible to electrophilic aromatic substitution.[3] The C5 proton is the most acidic due to its proximity to the sp2-hybridized nitrogen atom, making it a prime site for metallation and subsequent direct C-H functionalization.[4]
-
Chlorophenyl Ring: The 3'-chloro substituent is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to the chloro group). However, substitution on the pyrazole ring is generally more facile.
Caption: Regioselectivity map of the pyrazole scaffold.
Chapter 2: Electrophilic Aromatic Substitution at the C4-Position
The electron-rich C4 position is the primary site for classical electrophilic aromatic substitution, providing a direct route to introduce key functional groups.
Halogenation: Installing a Versatile Synthetic Handle
Introducing a halogen atom, typically bromine, at the C4 position is a crucial first step for many subsequent cross-coupling reactions. The choice of halogenating agent and conditions is critical for achieving high regioselectivity and yield.
Insight for the Scientist: Direct halogenation with N-halosuccinimides (NXS) is preferred over harsher methods using elemental halogens. NXS reagents are safer to handle and the reaction conditions are milder, preserving sensitive functional groups elsewhere in the molecule.[2] For instance, using bromine in strong acids like H₂SO₄ can lead to competitive bromination on the electron-rich phenyl ring.[3][5]
Protocol 2.1.1: C4-Bromination using N-Bromosuccinimide (NBS)
-
Preparation: To a solution of this compound (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.05-1.1 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) | Provides a mild and selective source of electrophilic bromine. |
| Solvent | Acetonitrile or DCM | Aprotic solvents that do not interfere with the electrophilic reaction. |
| Temperature | Room Temperature | Sufficient for activation of NBS without promoting side reactions. |
| Stoichiometry | 1.05-1.1 equiv. of NBS | A slight excess ensures complete consumption of the starting material. |
| Typical Yield | >90% | High efficiency and selectivity are characteristic of this method. |
Nitration: Modulating Electronic Properties
Nitration introduces a nitro group, a strong electron-withdrawing group that significantly alters the electronic properties of the scaffold and can serve as a precursor to an amino group. The regioselectivity of nitration is highly dependent on the reaction conditions.
Insight for the Scientist: The choice of nitrating agent dictates the position of substitution. A mixture of nitric acid and sulfuric acid ("mixed acid") protonates the pyrazole ring, deactivating it towards electrophilic attack. This directs the nitronium ion (NO₂⁺) to the less deactivated p-position of the 1-phenyl ring.[3][6] In contrast, using nitric acid in acetic anhydride ("acetyl nitrate") is a milder method that favors nitration on the free base, leading to selective substitution at the electron-rich C4 position of the pyrazole.[3][5]
Protocol 2.2.1: C4-Nitration using Nitric Acid/Acetic Anhydride
-
Preparation: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.1 equiv.) to acetic anhydride (3-5 equiv.) to pre-form the acetyl nitrate reagent.
-
Reaction: To this cold mixture, add a solution of this compound (1.0 equiv.) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at this temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 4-nitro-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole.
| Parameter | Condition | Rationale |
| Nitrating Agent | HNO₃ in Acetic Anhydride | Generates acetyl nitrate, a milder electrophile that attacks the C4 position.[3] |
| Temperature | 0 °C | Controls the exothermicity of the reaction and prevents dinitration. |
| Quenching | Ice and NaHCO₃ | Safely neutralizes the strong acid and hydrolyzes excess acetic anhydride. |
| Typical Yield | 60-75% | Good yields are achievable under carefully controlled temperature. |
Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized synthetic chemistry, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[7] For these reactions, a halogenated pyrazole, typically 4-bromo-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole (prepared via Protocol 2.1.1), is the key starting material.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling the 4-position of the pyrazole with a wide variety of aryl or vinyl boronic acids.[8][9]
Insight for the Scientist: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] The choice of catalyst, ligand, and base is crucial. For electron-rich pyrazoles, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often sufficient. The base (e.g., Na₂CO₃, K₃PO₄) is not just a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step.[9] Microwave-assisted protocols can dramatically reduce reaction times.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 4-Bromo-pyrazole
-
Preparation: In a Schlenk tube or microwave vial, combine 4-bromo-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring. For conventional heating, 80-100 °C for 6-18 hours is typical. For microwave-assisted reactions, 120-150 °C for 15-60 minutes is common.[10]
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Efficient for coupling with aryl bromides.[8] |
| Base | K₃PO₄ or Na₂CO₃ | Activates the boronic acid for transmetalation.[11] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic system facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-150 °C | Thermal or microwave energy is required to drive the catalytic cycle. |
| Typical Yield | 70-95% | Generally a high-yielding and reliable transformation. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of the 4-position of the pyrazole with a vast range of primary and secondary amines, which is a cornerstone of pharmaceutical synthesis.[12][13]
Insight for the Scientist: This reaction is more sensitive to ligand and base choice than the Suzuki coupling. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuDavePhos) are often required to promote the reductive elimination step, which is the rate-limiting step for many C-N couplings.[7][12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The reaction must be performed under strictly anhydrous and inert conditions, as both the catalyst and the strong base are sensitive to air and moisture.[14]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Abstract: The 1-(3'-chlorophenyl)-3-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in anti-inflammatory agents and other functional molecules.[1] The successful synthesis and subsequent functionalization of this pyrazole are critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects, moving beyond mere procedural steps to explain the underlying chemical principles that govern reaction outcomes such as yield, regioselectivity, and reaction rate. We present validated protocols for the synthesis and functionalization of the title compound, supported by comparative data and mechanistic insights to empower researchers in optimizing their synthetic strategies.
The Central Role of the Solvent in Pyrazole Chemistry
The solvent is not a passive medium but an active participant that influences reaction pathways. Its properties—polarity, proticity, and boiling point—can dictate the solubility of reagents, stabilize transition states, and even alter the regiochemical course of a reaction.[2] In pyrazole synthesis, particularly in cyclocondensation reactions, the solvent's ability to mediate proton transfer and stabilize charged intermediates is paramount. For post-synthesis functionalization, such as palladium-catalyzed cross-coupling, the solvent must effectively dissolve inorganic bases and stabilize the catalytic species.[3]
Key Solvent Parameters and Their Impact
-
Polarity and Dielectric Constant: High-polarity solvents can stabilize polar intermediates and transition states, often accelerating reactions. Aprotic polar solvents like DMF and DMSO are excellent for dissolving a wide range of reactants and are frequently used in metal-catalyzed reactions.[4]
-
Proticity (Protic vs. Aprotic): Protic solvents (e.g., ethanol, acetic acid) possess acidic protons (O-H, N-H) and can act as hydrogen bond donors. They are particularly effective in reactions involving proton transfer, such as the initial condensation steps in pyrazole formation.[1][5] Aprotic solvents lack these acidic protons and are preferred when reactants are sensitive to protons.
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for a reaction. High-boiling solvents like toluene or NMP are necessary for reactions requiring significant thermal energy to overcome activation barriers.[4]
Synthesis of this compound via Cyclocondensation
The most direct route to N-aryl pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a corresponding arylhydrazine.[6] The reaction of 3-chlorophenylhydrazine with acetylacetone (2,4-pentanedione) is a classic example. While seemingly straightforward, solvent choice here is critical for managing reaction rate and minimizing side products.
Mechanistic Considerations and Solvent Causality
The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. Protic solvents like ethanol or acetic acid are highly effective because they facilitate both the initial nucleophilic attack and the subsequent dehydration steps through hydrogen bonding and proton shuttling. While ethanol is a common choice, glacial acetic acid can serve as both the solvent and an acid catalyst, accelerating the cyclization.[1]
Protocol: Synthesis of this compound
Materials:
-
3-Chlorophenylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium Acetate
-
Absolute Ethanol
Procedure:
-
To a 250 mL round-bottom flask, add 3-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol), sodium acetate (0.82 g, 10 mmol), and absolute ethanol (50 mL).
-
Stir the mixture at room temperature for 10 minutes to form the free hydrazine base in situ.
-
Add acetylacetone (1.0 mL, 10 mmol) dropwise to the stirring suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo and add cold water (50 mL) to induce precipitation.
-
Wash the collected solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound as a solid.
The Challenge of Regioselectivity and Solvent Solutions
When using an unsymmetrical 1,3-diketone, the reaction can produce two different regioisomers. While not an issue for the synthesis of the title compound from symmetrical acetylacetone, it is a major consideration for analogs. Research has shown that highly structured, hydrogen-bond-donating solvents can dramatically influence regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance the formation of one regioisomer over the other. This effect is attributed to the ability of these solvents to organize the transition state through strong hydrogen bonding.
Table 1: Solvent Effect on Regioselectivity in Pyrazole Synthesis
| Solvent | Reactants | Regioisomeric Ratio | Rationale for Selection |
|---|---|---|---|
| Ethanol | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | 85:15 | Standard protic solvent, moderate selectivity. |
| TFE | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | 94:6 | Strong H-bond donor, improves selectivity. |
| HFIP | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + Methylhydrazine | >97:3 | Exceptionally strong H-bond donor, excellent selectivity. |
Functionalization: Suzuki-Miyaura Cross-Coupling Reactions
The 3'-chloro substituent on the phenyl ring of the title compound is a prime handle for C-C bond formation via Suzuki-Miyaura cross-coupling. This reaction is a powerful tool for introducing molecular complexity.[7] The choice of solvent is critical for the stability and activity of the palladium catalyst.
Mechanistic Considerations and Solvent Causality
The Suzuki catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] The solvent system must:
-
Solubilize the organic halide (our pyrazole), the boronic acid, and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).
-
Prevent precipitation of the palladium catalyst.
-
Facilitate the transmetalation step.
Aqueous solvent mixtures are often superior for Suzuki couplings.[3] Water is not only environmentally benign but also helps to dissolve the inorganic base and can accelerate the reaction. Co-solvents like ethanol, dioxane, or DMF are used to ensure the organic starting materials remain in solution.[3][4]
Protocol: Suzuki Coupling of this compound
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (192 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12 hours, or until TLC/GC-MS analysis shows consumption of the starting material. (Alternatively, microwave irradiation at 120 °C for 15-30 minutes can significantly reduce reaction time).[3]
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the coupled product.
Table 2: Representative Solvent Systems for Suzuki Coupling
| Solvent System | Base | Catalyst | Typical Conditions | Rationale / Notes |
|---|---|---|---|---|
| Toluene / H₂O | K₂CO₃ | Pd(PPh₃)₄ | 90-110 °C | Classic biphasic system; good for many substrates. |
| Dioxane / H₂O | K₂CO₃ | Pd(dppf)Cl₂ | 80-100 °C | Dioxane is a good solvent for organics; common choice. |
| EtOH / H₂O | KOH | Custom Pyridine-Pyrazole/Pd(II) | MW, 60 W | Green solvent system, rapid reaction under microwave.[3] |
| DMF | Cs₂CO₃ | Pd(OAc)₂ / SPhos | 100 °C | Aprotic polar solvent, effective for difficult couplings. |
Troubleshooting and Optimization
-
Low Yield in Synthesis: If the cyclocondensation yield is low, consider switching to glacial acetic acid as the solvent to provide catalytic assistance. Ensure anhydrous conditions if using reagents sensitive to water.
-
Poor Regioselectivity: For unsymmetrical diketones, screen fluorinated solvents like TFE or HFIP to direct the reaction towards the desired isomer.
-
Failed Suzuki Coupling: Catalyst deactivation is a common issue. Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. If solubility is an issue, consider a different co-solvent like DMF or NMP. The choice of base can also be critical; cesium carbonate is often more effective for less reactive chlorides.[4]
Conclusion
Solvent selection is a powerful variable in the synthesis and functionalization of this compound. A rational approach, based on understanding the reaction mechanism and the physical properties of the solvent, allows for the optimization of reaction conditions to maximize yield, control selectivity, and ensure reproducibility. The protocols and data presented herein serve as a validated starting point for researchers to harness the full potential of this important heterocyclic scaffold.
References
-
Fahmy, H., Kassem, E., El-Sayed, M., & Salah, H. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 411-421.
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem., 67(20), 7122-7125.
-
Ferreira, V., de la Cruz, P., & Elguero, J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 496-574.
-
Ahmad, V. U., Khan, M. A., & Farooq, U. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M798.
-
CN105418507A - Preparation method for 1-(3-methyl-1-phenyl-1H-pyrazole-5-yl)piperazine. (2016).
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(1), 103.
-
Sun, K., Chen, Z., & Li, Y. (2018). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Organic & Biomolecular Chemistry, 16(43), 8291-8299.
-
BenchChem. (2025). Optimization of Solvent Conditions for Pyrazole Cyclization. Technical Support Center.
-
Al-Otaibi, J. S., Al-Amri, A. M., & El-Shishtawy, R. M. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole. AIP Advances, 15(7).
-
Cerdan, S., & Elguero, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1296.
-
Request PDF on ResearchGate. (2025). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions.
-
PubChem. 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. PubChem.
-
PubChem. 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. PubChem.
-
Cerdan, S., & Elguero, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
-
Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
-
Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
-
Suwinski, J., & Wagner, P. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. ARKIVOC, 2015(vii), 63-76.
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4892-4895.
-
Chem-Impex. 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal.
-
Cini, E., et al. (2019). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2019(44), 7401-7405.
-
Connect Journals. (2021). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
-
Journal of Organic and Pharmaceutical Chemistry. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR.
-
BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
-
de Oliveira, R. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1726-1740.
-
Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14.
-
ChemicalBook. 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole. ChemicalBook.
-
Organic Chemistry Portal. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Organic Chemistry Portal.
-
RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective N-Arylation Strategies for 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
This is a comprehensive Application Note and Protocol guide designed for researchers and process chemists. It addresses the specific regioselectivity challenges inherent in synthesizing 1-(3'-chlorophenyl)-3-methyl-1H-pyrazole.
Executive Summary
The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. The starting material, 3-methyl-1H-pyrazole, exists in a tautomeric equilibrium between the 3-methyl and 5-methyl forms. Direct N-arylation can theoretically yield two isomers: the desired 1-aryl-3-methyl (1,3-isomer) and the often undesired 1-aryl-5-methyl (1,5-isomer).
This guide details two validated protocols to achieve high regioselectivity for the 1,3-isomer:
-
Method A (Chan-Lam Coupling): A mild, copper-catalyzed oxidative coupling using boronic acids. This is the recommended route for bench-scale synthesis due to its superior regiocontrol (>95:5).
-
Method B (Modified Ullmann/Buchwald): A cross-coupling utilizing aryl halides, optimized for scalability and cost-efficiency.
Critical Analysis of Reaction Pathways
The Regioselectivity Paradox
The regiochemical outcome is dictated by the interplay between steric hindrance and tautomeric population .
-
Sterics: The nitrogen adjacent to the methyl group (
) is sterically hindered. The distal nitrogen ( ) is more accessible. -
Thermodynamics: Under metal-catalyzed conditions (Chan-Lam), coordination typically occurs at the less hindered nitrogen (
), leading to the formation of the 1,3-isomer . -
Electrophile Choice: To introduce the 3-chlorophenyl moiety without affecting the chloro-substituent during catalysis, we must use chemoselective electrophiles:
-
For Chan-Lam:(3-Chlorophenyl)boronic acid .
-
For Cross-Coupling:1-Chloro-3-iodobenzene (exploiting the reactivity difference
).
-
Pathway Decision Tree
Figure 1: Decision matrix for selecting the optimal synthesis route.
Protocol A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
This method utilizes an oxidative coupling mechanism. The key driver for regioselectivity here is the formation of a specific copper(II)-pyrazole complex which favors coordination at the sterically unencumbered nitrogen.
Materials
| Reagent | Equiv. | Role |
| 3-Methyl-1H-pyrazole | 1.0 | Nucleophile |
| (3-Chlorophenyl)boronic acid | 1.5 - 2.0 | Electrophile |
| Cu(OAc)₂ | 1.0 | Catalyst/Promoter |
| Pyridine | 2.0 | Ligand/Base |
| Molecular Sieves (4Å) | 200 mg/mmol | Water Scavenger |
| Dichloromethane (DCM) | 0.1 M | Solvent |
Step-by-Step Procedure
-
Preparation: Activate 4Å molecular sieves by heating under vacuum or flame drying. Allow to cool.
-
Charging: In a round-bottom flask equipped with a magnetic stir bar, add:
-
(3-Chlorophenyl)boronic acid (1.5 equiv)
-
3-Methyl-1H-pyrazole (1.0 equiv)
-
Cu(OAc)₂ (1.0 equiv)
-
Activated Molecular Sieves.
-
-
Solvent & Base: Add anhydrous DCM (concentration ~0.1 M relative to pyrazole) followed by Pyridine (2.0 equiv).
-
Reaction: Attach a drying tube or leave open to air (oxidative conditions are required). Stir vigorously at Room Temperature (20-25°C) for 24–48 hours.
-
Note: The reaction mixture will typically turn from blue/green to a dark slurry.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of the pyrazole.
-
Work-up:
-
Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.
-
Wash the filtrate with dilute NH₄OH (to remove residual Cu) followed by Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Mechanistic Insight (Chan-Lam)
The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The high regioselectivity arises because the bulky Cu(II) species preferentially binds to the less hindered
Figure 2: Simplified Chan-Lam catalytic cycle highlighting the oxidative regeneration.
Protocol B: Modified Ullmann Coupling (Scalable)
For larger scales where boronic acids are costly, using 1-chloro-3-iodobenzene is efficient. The reaction is chemoselective for the C-I bond, leaving the C-Cl bond intact for future functionalization if needed.[1]
Materials
| Reagent | Equiv. | Role |
| 3-Methyl-1H-pyrazole | 1.0 | Nucleophile |
| 1-Chloro-3-iodobenzene | 1.1 | Electrophile |
| CuI (Copper Iodide) | 0.05 - 0.1 | Catalyst |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | 0.2 | Ligand |
| K₂CO₃ or Cs₂CO₃ | 2.0 | Base |
| Acetonitrile or DMF | 0.5 M | Solvent |
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.
-
Charging: Add CuI (10 mol%), K₂CO₃ (2.0 equiv), and 1-chloro-3-iodobenzene (1.1 equiv).
-
Ligand/Solvent: Add Acetonitrile (or DMF) and the diamine ligand (20 mol%). Stir for 10 minutes to form the catalyst complex.
-
Addition: Add 3-methyl-1H-pyrazole (1.0 equiv).
-
Heating: Heat the mixture to 80-90°C for 12–24 hours.
-
Critical Control: Do not exceed 100°C to minimize attack on the chlorine position or ligand decomposition.
-
-
Work-up: Cool to RT. Dilute with EtOAc and water. Filter through Celite. Separate phases.
-
Purification: Recrystallization from Ethanol/Water is often possible; otherwise, use column chromatography.
Analytical Validation (Self-Validating System)
Distinguishing the 1,3-isomer from the 1,5-isomer is critical.
1H NMR Diagnostic Signatures (CDCl₃, 400 MHz)
-
1,3-isomer (Target): The methyl group is far from the aryl ring.
-
Methyl signal:
ppm (Singlet). -
Proton H-4:
ppm. -
NOESY: Strong correlation between the Methyl group and H-4 . No correlation between Methyl and Aryl protons.
-
-
1,5-isomer (Impurity): The methyl group is adjacent to the aryl ring (anisotropic shielding effect).
-
Methyl signal:
ppm (Often slightly upfield). -
NOESY: Strong correlation between the Methyl group and Aryl ortho-protons .
-
Data Summary Table
| Parameter | Method A (Chan-Lam) | Method B (Ullmann) |
| Primary Electrophile | (3-Chlorophenyl)boronic acid | 1-Chloro-3-iodobenzene |
| Catalyst | Cu(OAc)₂ (Stoichiometric or Cat.) | CuI (Catalytic) |
| Regioselectivity (1,3 : 1,5) | Excellent (>95:5) | Good (~90:10) |
| Reaction Condition | Room Temp, Open to Air | 80°C, Inert Gas |
| Chemospecificity | High (Boronic acid specific) | High (I vs Cl selectivity) |
References
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944.
-
Evans, D. A., et al. "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940.
-
Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, vol. 3, no. 13, 2001, pp. 2077-2079.
-
Cristau, H.-J., et al. "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, vol. 2004, no. 3, 2004, pp. 695-709.
-
Tao, B., & Boykin, D. W. "Regioselective Synthesis of 1-Aryl-3-substituted Pyrazoles." Journal of Organic Chemistry, vol. 69, no. 13, 2004, pp. 4330-4335.
Sources
Application Note: Microwave-Assisted Regioselective Synthesis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
[1]
Executive Summary
This application note details a robust, high-speed protocol for the regioselective synthesis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole , a privileged scaffold in medicinal chemistry (e.g., p38 kinase inhibitors, herbicide intermediates).[1] Utilizing microwave irradiation, this method overcomes the classic regioselectivity challenges associated with pyrazole synthesis, reducing reaction times from 24 hours (thermal reflux) to under 20 minutes while suppressing the formation of the unwanted 1,5-isomer.
Key Advantages:
Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7][8]
The Regioselectivity Challenge
The synthesis of N-aryl-substituted pyrazoles typically involves the condensation of an aryl hydrazine with a 1,3-dielectrophile.[1] A common pitfall is the formation of regioisomers: 1-aryl-3-methyl (Target) vs. 1-aryl-5-methyl (Byproduct).[1]
In classical thermal heating, the reaction of 3-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyls often yields a thermodynamic mixture.[1] To ensure the exclusive formation of the 3-methyl isomer, this protocol utilizes 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) as a masked 1,3-dicarbonyl equivalent.[1]
Mechanistic Pathway[1][2][3][5][6][9]
-
Nucleophilic Attack: The unsubstituted nitrogen (
) of the hydrazine attacks the free ketone carbonyl (C2) of the butanone derivative—the most electrophilic site—forming a hydrazone intermediate. -
Acid-Catalyzed Cyclization: Under microwave irradiation and acidic conditions, the acetal is hydrolyzed to an aldehyde, which is rapidly attacked by the internal aniline-like nitrogen (
), closing the ring to form the 3-methyl isomer.[1]
Figure 1: Mechanistic pathway ensuring regioselective formation of the 1,3-isomer.[1]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Purity | Role |
| 3-Chlorophenylhydrazine HCl | 179.05 | 1.0 | >97% | Nucleophile |
| 4,4-Dimethoxy-2-butanone | 132.16 | 1.1 | 98% | 1,3-Dielectrophile |
| Ethanol (Absolute) | 46.07 | - | ACS | Solvent |
| HCl (conc. 37%) | 36.46 | Cat.[1] | ACS | Catalyst |
| Sodium Bicarbonate | 84.01 | - | ACS | Workup |
Equipment
-
Microwave Reactor: Single-mode (e.g., CEM Discover or Biotage Initiator).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp cap.
-
Stirring: Magnetic stir bar (Teflon coated).
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Weigh 3-Chlorophenylhydrazine HCl (179 mg, 1.0 mmol) into a 10 mL microwave vial.
-
Add Ethanol (3.0 mL) and a magnetic stir bar.
-
Add 4,4-Dimethoxy-2-butanone (145 mg, 1.1 mmol) via micropipette.
-
Add 3 drops of conc. HCl (approx. 50 µL). Note: The acid is crucial for acetal hydrolysis.
-
Seal the vial with a PTFE-lined septum cap.[1]
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
-
Temperature: 140 °C
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 200 W (Dynamic mode)
-
Hold Time: 15 minutes
-
Stirring: High
Step 3: Workup & Purification [4]
-
Cool the vial to room temperature (using reactor's compressed air cooling).
-
Decap the vial and pour the reaction mixture into ice-cold water (20 mL) .
-
Neutralize with saturated NaHCO₃ solution until pH ~7-8.
-
Extract with Ethyl Acetate (3 x 10 mL) .
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.
-
Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (Silica gel, Hexane:EtOAc 90:10).
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Discussion
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional heating methods.[7][8]
| Method | Temperature | Time | Yield (%) | Regioselectivity (3-Me : 5-Me) |
| Microwave (This Protocol) | 140 °C | 15 min | 92% | > 98 : 2 |
| Conventional Reflux | 78 °C | 12 hours | 74% | 90 : 10 |
| Room Temp Stirring | 25 °C | 24 hours | 45% | 85 : 15 |
Analytical Validation
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (400 MHz, CDCl3): δ 7.65 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.32 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.78 (d, 1H, Pyrazole-H5), 6.25 (d, 1H, Pyrazole-H4), 2.38 (s, 3H, CH3).
-
Interpretation: The doublet at ~6.25 ppm (H4) and ~7.78 ppm (H5) confirms the 1,3-substitution pattern. The 1,5-isomer typically shows a significant shift in the methyl group signal due to shielding by the aryl ring.[1]
Troubleshooting & Optimization
-
Low Yield? Ensure the HCl catalyst is fresh. The hydrolysis of the dimethyl acetal is the rate-limiting step; without sufficient acid, the cyclization is sluggish.[1]
-
Regioselectivity Issues? Do NOT use acetylacetone (2,4-pentanedione). Using symmetrical diketones yields 3,5-dimethylpyrazoles.[1] Using formylacetone often leads to mixtures. Adhere strictly to 4,4-dimethoxy-2-butanone .
-
Safety Note: Phenylhydrazines are toxic and potential skin sensitizers. Handle in a fume hood. Microwave vials are pressurized; allow full cooling before opening.
References
-
Microwave-Assisted Synthesis of Pyrazoles (Review)
- Title: Microwave-assisted synthesis of pyrazoles: a review.
- Source:RSC Advances, 2014.
-
URL:[Link]
-
Regioselectivity in Pyrazole Synthesis
-
Use of 4,4-dimethoxy-2-butanone
-
Microwave Synthesis of 1-Aryl-3-methylpyrazoles (Analogous Protocol)
- Title: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Source:RSC Advances, 2012.
-
URL:[Link]
Sources
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. scielo.br [scielo.br]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]
- 8. tsijournals.com [tsijournals.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for Pyrazole Derivatives
Ticket Subject: Improving solubility of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole in DMSO Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering solubility issues with This compound (LogP ≈ 3.2). While theoretically soluble in DMSO (Dimethyl sulfoxide) at high concentrations (>50 mM), this compound exhibits two distinct failure modes common to lipophilic 1-aryl-pyrazoles:
-
Kinetic Latency: The crystal lattice energy is high due to
stacking between the chlorophenyl and pyrazole rings, requiring significant energy input to initiate dissolution. -
Hygroscopic Precipitation: DMSO is highly hygroscopic.[1] Absorbed atmospheric water acts as an anti-solvent, causing the hydrophobic pyrazole to "crash out" or form micro-precipitates over time.
This guide provides a validated workflow to resolve these issues, ensuring consistent stock preparation and assay performance.
Module 1: Initial Dissolution (The "Kinetic Barrier")
Problem: The solid compound sits at the bottom of the vial despite vortexing. Root Cause: The solvation energy of DMSO at room temperature is insufficient to overcome the lattice energy of the solid crystal.
Protocol 1.0: High-Energy Solubilization
Do not rely on passive diffusion. You must mechanically disrupt the crystal lattice.
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).
-
Solvent Addition: Add anhydrous DMSO (≥99.9%) to reach 80% of the target volume.
-
Thermal Shock:
-
Seal the vial tightly (Parafilm is recommended).
-
Incubate in a water bath at 40°C for 10 minutes .
-
Note: Do not exceed 60°C to avoid thermal degradation of the chlorophenyl moiety.
-
-
Acoustic Cavitation (Sonication):
-
Place the warm vial in an ultrasonic bath for 15 minutes .
-
Critical: Ensure the water level in the bath matches the solvent level in the vial.
-
-
Visual Validation:
-
Hold the vial up to a light source.
-
Check for the Tyndall Effect (scattering of light by suspended micro-particles). If the solution looks "hazy" or "blueish," it is not dissolved.
-
-
Final Volume: Add DMSO to the final target volume and vortex briefly.
Module 2: The Hidden Enemy (Water Contamination)
Problem: The stock solution was clear yesterday but looks cloudy or has precipitate today. Root Cause: DMSO absorbs up to 10% water by weight within 24 hours at 60% humidity. Water is a potent anti-solvent for this compound.
Mechanism of Failure
As water content in DMSO rises, the solvent's dielectric constant increases. The lipophilic pyrazole (LogP ~3.2) can no longer remain in solution, leading to nucleation and precipitation.
Protocol 2.0: Hygroscopic Management
| Parameter | Specification | Reason |
| Solvent Grade | Anhydrous DMSO (≥99.9%), Packed under Argon | Standard DMSO contains water; Anhydrous is required for stability. |
| Storage Vessel | Amber Glass or Polypropylene (PP) | Protects from light; PP is DMSO-resistant. |
| Headspace | Purge with Nitrogen/Argon before sealing | Displaces moist air from the vial headspace. |
| Aliquot Strategy | Single-Use Aliquots | Repeated opening/closing introduces moisture every time. |
Module 3: Assay Preparation (The "Solubility Cliff")
Problem: The compound precipitates immediately when added to aqueous cell culture media or buffer. Root Cause: Rapid dilution into water creates a "Solubility Cliff." The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.
Protocol 3.0: The Intermediate Dilution Method
Never pipette 100% DMSO stock directly into aqueous media for concentrations >10 µM.
-
Prepare Intermediate Stock: Dilute your high-concentration DMSO stock (e.g., 100 mM) into a secondary solvent like Ethanol or a 50:50 DMSO:Water mix (if solubility permits) to create a 10x working solution.
-
Dynamic Addition:
-
Place your aqueous buffer on a magnetic stirrer or vortex.
-
Add the compound solution dropwise into the center of the vortex.
-
Why: This maximizes rapid dispersion, preventing local supersaturation.
-
-
Surfactant Rescue (Optional):
-
If precipitation persists, add 0.05% Tween-80 or Pluronic F-127 to the aqueous buffer before adding the compound. These surfactants form micelles that sequester the lipophilic pyrazole.
-
Troubleshooting Logic Map
The following diagram illustrates the decision-making process for resolving solubility issues.
Caption: Figure 1. Iterative solubilization workflow. Thermal and acoustic energy are prioritized before concentration adjustments.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO that has been opened for a month? A: No. If stored at room temperature without a desiccator, it has likely absorbed significant water. Use a fresh, anhydrous bottle for this specific compound to ensure reproducibility.
Q2: My compound dissolved, but "crashed out" after freezing at -20°C. Is it ruined? A: It is not ruined, but the crystal structure has reformed.
-
Fix: Thaw completely at room temperature, then heat to 37°C and vortex vigorously. Ensure no solids remain before use.
-
Prevention: This occurs because DMSO freezes at 18.5°C. As it freezes, it pushes solutes into a hyper-concentrated liquid pocket, forcing precipitation. Fast-freezing (liquid nitrogen) can sometimes help, but re-solubilization upon thawing is almost always required.
Q3: What is the maximum theoretical concentration? A: While specific data for this compound is limited, structurally similar 1-aryl-pyrazoles typically achieve 50-100 mM in anhydrous DMSO. However, for biological assays, we recommend maintaining stocks at 10 mM to reduce the risk of precipitation during storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link][2]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary & Molecule Profile
Compound: 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole CAS (Analogous): 1453-58-3 (Parent 3-methylpyrazole reference); specific derivative often custom synthesized. Physicochemical Profile:
-
State: Typically a low-melting solid or viscous oil upon initial isolation.
-
Solubility: High in chlorinated solvents (DCM, CHCl3), esters (EtOAc), and alcohols (MeOH, EtOH). Low in water and aliphatic hydrocarbons (Heptane, Hexane).
-
Basicity: Weakly basic (Pyridine-like nitrogen at position 2).
The Core Challenge: The primary impurity in the synthesis of this molecule is its regioisomer: 1-(3'-Chlorophenyl)-5-methyl-1H-pyrazole . When synthesizing via the condensation of 3-chlorophenylhydrazine with a 1,3-dicarbonyl equivalent (e.g., acetylacetaldehyde dimethyl acetal), a mixture of 1,3- and 1,5-isomers is formed. The 1,3-isomer (Target) is generally less polar than the 1,5-isomer, but separation requires specific protocols.
Decision Matrix: Choosing Your Purification Route
Before proceeding, assess your crude material using this decision workflow.
Figure 1: Purification Decision Matrix. Select the method based on impurity profile and scale.
Troubleshooting Guides & Protocols
Method A: Flash Chromatography (Regioisomer Separation)
Best for: Small scale (<5g) or difficult isomer mixtures.
The Science: The 1,3-isomer is typically less polar than the 1,5-isomer due to the shielding of the lone pair on N-2 and reduced dipole moment vectors compared to the 1,5-substitution pattern.
Protocol:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate (EtOAc).
-
Loading: Dissolve crude in minimum Dichloromethane (DCM) or adsorb onto silica (dry load) if the crude is oily.
Gradient Table:
| Column Volume (CV) | % Hexane | % EtOAc | Purpose |
| 0 - 2 | 100% | 0% | Equilibration |
| 2 - 5 | 95% | 5% | Elute non-polar impurities |
| 5 - 15 | 90% -> 80% | 10% -> 20% | Elute Target (1,3-isomer) |
| 15 - 20 | 60% | 40% | Elute Regioisomer (1,5-isomer) |
Troubleshooting FAQ:
Q: My spots are streaking. A: Pyrazoles are basic. Add 1% Triethylamine (TEA) to your mobile phase to neutralize acidic sites on the silica gel.
Q: The isomers are co-eluting. A: Switch solvent system to DCM/Methanol (99:1 to 95:5) . The selectivity often changes in chlorinated solvents.
Method B: Selective Recrystallization
Best for: Scale-up (>10g) and removing oligomers.
The Science: The 1-(3'-chlorophenyl)-3-methyl isomer usually has a higher melting point and better lattice packing energy than the 1,5-isomer due to less steric clash between the phenyl ring and the adjacent methyl group.
Protocol:
-
Solvent Choice: Ethanol/Water or Heptane/EtOAc.
-
Dissolution: Dissolve crude solid in boiling Ethanol (approx. 5 mL per gram).
-
Anti-solvent: Add hot water dropwise until the solution turns slightly turbid.[1]
-
Clarification: Add a few drops of Ethanol to clear the turbidity.
-
Cooling: Allow to cool to Room Temp (RT) slowly (2 hours), then 4°C overnight.
Troubleshooting FAQ:
Q: The product "oiled out" instead of crystallizing. A: This is common with aryl-pyrazoles.
Re-heat to dissolve the oil.
Seed the solution with a tiny crystal of pure product (if available). [1] 3. If no seed is available, scratch the inner glass surface with a glass rod to induce nucleation.
Switch to Heptane/EtOAc . Oils often form in aqueous mixtures; organic biphasic systems often favor crystal growth.
Method C: Acid-Base Chemical Purification
Best for: Removing non-basic impurities (tars, unreacted hydrazines).
The Science: The pyrazole nitrogen (N-2) can be protonated by strong mineral acids (
Workflow Diagram:
Figure 2: Acid-Base Extraction Workflow. Utilizing pyrazole basicity for purification.
Protocol:
-
Dissolve crude in Ethyl Acetate.
-
Extract 3 times with 2M HCl .
-
Combine aqueous layers (Product is now
). -
Optional: Wash aqueous layer with fresh Ether to remove trapped neutrals.
-
Basify aqueous layer with 6M NaOH or Sat. NaHCO3 until pH > 10.
-
Extract the milky suspension 3 times with DCM.
-
Dry over
and concentrate.
Advanced FAQ: Regioselectivity Control
Q: Can I prevent the 1,5-isomer from forming during synthesis? A: Not entirely, but you can influence the ratio.
-
Sterics: If using 3-chlorophenylhydrazine, the steric bulk is moderate. Using a solvent like Ethanol favors the thermodynamic product (usually 1,3).
-
Acidity: Performing the cyclization in Glacial Acetic Acid often accelerates the reaction and can shift the ratio toward the 1,3-isomer compared to neutral conditions [1].
-
Reagent Choice: If using a 1,3-diketone, the reaction is less selective. Using an enaminone or acetylenic ketone precursor can dictate regiochemistry more strictly [2].
Q: How do I distinguish the isomers by NMR? A:
-
1,3-Isomer (Target): The proton at position 4 (H-4) usually appears as a singlet (or doublet if coupling exists) around 6.0 - 6.3 ppm . The Methyl group is at position 3.[2][3][4][5]
-
1,5-Isomer (Impurity): The methyl group at position 5 is spatially closer to the aryl ring. This causes an anisotropic shielding effect , often shifting the methyl protons slightly upfield compared to the 1,3-isomer. NOE (Nuclear Overhauser Effect) experiments are definitive: Irradiating the Methyl group will show enhancement of the Aryl protons in the 1,5-isomer, but not in the 1,3-isomer [3].
References
-
Gérard, A. L., et al. (2006). "Efficient preparation of 3-aryl-1H-pyrazoles." Tetrahedron Letters, 47(27), 4665-4669.
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 73(9), 3523–3529.
-
Nagarajan, S., et al. (2018). "Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework." Journal of Emerging Technologies and Innovative Research, 5(12).[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1H-Pyrazole, 3-methyl- (CAS 1453-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. Synthesis of 1-n-ALKYL-3-METHYL- And 1-n-ALKYL-3-PHENYL-5-PYRAZOLONES and formyl derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 6. jetir.org [jetir.org]
Technical Support Center: Overcoming Steric & Regiochemical Challenges in 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole Scaffolds
Current Status: Online Ticket Priority: High (Synthetic Bottleneck Resolution) Operator: Senior Application Scientist
System Overview & Scope
Welcome to the Technical Support Center for pyrazole diversification. This guide addresses the specific synthetic challenges associated with 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole derivatives.
This scaffold is a privileged structure in kinase inhibition (e.g., p38 MAP kinase) and agrochemistry. However, researchers frequently encounter two critical failure modes:[1]
-
Regiochemical Scrambling: Inadvertent synthesis of the 1-aryl-5-methyl isomer during cyclization.
-
Steric Occlusion at C-4: The "molecular valley" between the C-3 methyl group and the N-1 aryl ring creates a sterically hindered pocket, stalling electrophilic functionalization and cross-coupling reactions.[1]
Troubleshooting Module: Regioselectivity (The Core Construction)
User Issue: "I reacted 3-chlorophenylhydrazine with acetylacetone, but NMR suggests a mixture of isomers or the wrong regioisomer (5-methyl)."
Root Cause Analysis
The reaction of arylhydrazines with asymmetrical 1,3-diketones is governed by the relative electrophilicity of the carbonyl carbons.
-
Kinetic Control: The more nucleophilic terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl.
-
Thermodynamic Control: Steric bulk from the aryl group forces the formation of the less hindered isomer (usually placing the bulky group away from the N-aryl).
The Solution: Enaminone "Steering"
Do not rely on simple diketone condensation. Use enaminones or
Protocol 1: Regiospecific Cyclization via Enaminones
This method forces the 1-aryl-3-methyl topology by differentiating the reaction sites.[1]
Reagents:
Step-by-Step:
-
Preparation: Dissolve 4-(Dimethylamino)but-3-en-2-one (1.0 equiv) in absolute ethanol (5 mL/mmol).
-
Addition: Add 3-Chlorophenylhydrazine (1.0 equiv).
-
Catalysis: Add catalytic HCl (2-3 drops) or perform in glacial acetic acid if the hydrazine is a free base.
-
Reflux: Heat to reflux for 2–4 hours. The dimethylamino group acts as a distinct leaving group, directing the hydrazine's primary amine to the specific carbon.
-
Validation: The 3-methyl isomer shows a characteristic C-5 proton singlet around
7.6–7.8 ppm (CDCl ), whereas the 5-methyl isomer's C-3 proton typically appears upfield ( 6.0–6.3 ppm).[1]
Technical Note: If using
-oxodithioesters, you can achieve exclusive regioselectivity due to the high reactivity of the dithioacetal group, which serves as a "soft" electrophile [1].[1]
Troubleshooting Module: Overcoming Steric Hindrance at C-4
User Issue: "I cannot introduce a substituent at the C-4 position. Bromination is sluggish, and Suzuki coupling returns starting material."
Root Cause Analysis
The C-4 position is flanked by the C-3 methyl group and the N-1 (3'-chlorophenyl) ring.[1] While the 3'-chloro is meta, the phenyl ring itself twists out of planarity to minimize clash with the pyrazole 5-H.[1] This creates a "steric canyon" at C-4, blocking the approach of large electrophiles or palladium complexes.[1]
The Solution: Microwave-Assisted Iodo-Activation
Standard thermal heating is often insufficient to overcome the activation energy barrier caused by this steric crowding.[1] Microwave irradiation (MWI) is required to accelerate the reaction and improve yields [2].[4]
Protocol 2: Rapid C-4 Iodination (The Gateway Step)
Iodine is less electronegative and more polarizable than bromine, often reacting better in hindered systems when activated by CAN (Cerium Ammonium Nitrate).
Reagents:
Step-by-Step:
-
Setup: Place the pyrazole (1 mmol) in a microwave-safe vial.
-
Solvent: Dissolve in
(3 mL). -
Reagent Addition: Add
and CAN. -
Irradiation: Irradiate at 80°C for 10–15 minutes (Power: 100–150 W). Note: Conventional heating would require 12+ hours.[1]
-
Workup: Quench with aqueous
to remove excess iodine. Extract with ethyl acetate. -
Result: 4-Iodo-1-(3'-chlorophenyl)-3-methyl-1H-pyrazole. This iodide is a superior handle for cross-coupling compared to the bromide [3].
Troubleshooting Module: Cross-Coupling the Deactivated 3'-Cl
User Issue: "The pyrazole core is built, but the 3'-chlorophenyl 'handle' won't react in Suzuki coupling."
Root Cause Analysis
Aryl chlorides are notoriously difficult substrates for Pd-catalyzed coupling due to the strength of the C-Cl bond.[1] Furthermore, the electron-rich pyrazole ring attached to the nitrogen can electronically deactivate the phenyl ring, making oxidative addition difficult.
The Solution: Bulky Biarylphosphine Ligands
You must use "Buchwald-type" ligands designed for difficult aryl chlorides. Standard
Recommended Catalyst System:
-
Pre-catalyst:
or Pd(OAc) -
Ligand: XPhos or BrettPhos [4].
-
Why? These bulky, electron-rich ligands facilitate oxidative addition into the unreactive Ar-Cl bond and promote reductive elimination in sterically crowded environments.[1]
-
Data: Ligand Performance Comparison (Suzuki Coupling at 3'-Cl)
| Ligand | Yield (%) | Time (h) | Notes |
| < 5% | 24 | Failed oxidative addition.[1] | |
| dppf | 15% | 24 | Poor conversion. |
| XPhos | 88% | 4 | Recommended. Excellent turnover. |
| BrettPhos | 92% | 3 | Best for amination (Buchwald-Hartwig).[1] |
Visual Logic & Workflow
The following diagram illustrates the decision matrix for synthesizing and functionalizing this specific scaffold.
Caption: Workflow for ensuring regiochemical integrity and overcoming specific steric/electronic hurdles in this compound synthesis.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation for the initial cyclization step? A: Yes. Reacting the hydrazine and enaminone in ethanol under MWI (120°C, 5–10 min) often results in cleaner profiles and higher yields than thermal reflux, as it minimizes prolonged exposure to acidic conditions that might degrade the hydrazine [5].
Q: My C-4 Suzuki coupling yields de-halogenated product (proton at C-4) instead of the coupled product. A: This is a common side reaction in sterically hindered couplings (beta-hydride elimination or protodehalogenation).[1]
-
Fix: Switch solvent to Dioxane/Water (4:1) .
-
Fix: Increase catalyst loading to 5 mol%.
-
Fix: Ensure your base (
or ) is anhydrous and in excess (3.0 equiv).
Q: Why 3-methyl? Can I make the 3-phenyl analog using the same guide? A: The steric principles apply, but a 3-phenyl group significantly increases the crowding at C-4.[1] For 1,3-diphenyl derivatives, the C-4 functionalization will be even slower, absolutely requiring the Microwave/Iodine protocol described above.[1]
References
-
Regioselective Synthesis via Dithioesters: J. Org. Chem. 2005, 70, 23, 9644–9647.[1] "Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles." Link
-
Microwave Acceleration: DergiPark, 2025. "Microwave-assisted synthesis of pyrazoles - a mini-review." Link
-
C-4 Iodination Strategy: RSC Advances, 2025. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." Link
-
Pd-Catalysis on Hindered Substrates: Chemical Reviews, 2016.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Link[1]
-
Solvent-Free MW Synthesis: J. Braz. Chem. Soc., 2010. "Pyrazole synthesis under microwave irradiation and solvent-free conditions." Link
Sources
Troubleshooting cyclization failures in pyrazole synthesis
Technical Support Center: Troubleshooting Pyrazole Synthesis
Introduction: The Pyrazole Paradox
The pyrazole ring is a privileged scaffold in drug discovery (e.g., Celecoxib, Rimonabant), yet its synthesis is frequently plagued by two distinct failure modes: regiochemical ambiguity (1,3- vs. 1,5-isomers) and arrested cyclization (stalling at the hydrazone or pyrazoline stage). This guide moves beyond standard textbook protocols to address the mechanistic bottlenecks that cause these failures.
Module 1: The "Stuck" Intermediate (Knorr Synthesis)
Problem: "I have consumed my 1,3-diketone, but the reaction has stalled. LCMS/NMR shows a mass consistent with the product +18 (hydrazone) or +2 (pyrazoline)."
Diagnosis: The Knorr synthesis proceeds in three distinct energetic steps:
-
Condensation: Formation of the hydrazone (fast).
-
Cyclization: Intramolecular nucleophilic attack to form the 5-membered ring (rate-determining in neutral media).
-
Dehydration/Aromatization: Loss of water/oxidation to form the aromatic system.
If your mass is M+18 , you are stuck at the Hydrazone . If your mass is M+2 , you are stuck at the Pyrazoline (dihydro-pyrazole).
Troubleshooting Protocol
| State | Diagnostic Signal (NMR) | Root Cause | Corrective Action |
| Hydrazone (Open Chain) | Distinct C=O signal (~190 ppm) and C=N signal. No pyrazole C4-H singlet (~6.0-6.5 ppm). | pH Mismatch. The nitrogen lone pair is not nucleophilic enough to attack the carbonyl, or the carbonyl is not activated. | Switch to Acidic Ethanol: Add 5-10% AcOH or catalytic HCl. The acid activates the carbonyl for attack and protonates the leaving group (-OH) to drive dehydration. |
| Pyrazoline (Cyclized, non-aromatic) | Chiral center signals (ABX pattern) in | Oxidation Failure. Common in electron-rich systems or when using hydrazine hydrate without an oxidant. | Oxidative Workup: See Module 3. |
Visualizing the Workflow:
Figure 1: Decision tree for diagnosing stalled Knorr synthesis intermediates.
Module 2: Regioselectivity Nightmares (1,3 vs. 1,5)
Problem: "I reacted a substituted hydrazine with an unsymmetrical 1,3-diketone and got a 1:1 mixture of isomers."
Mechanistic Insight: Regioselectivity is dictated by the initial nucleophilic attack.
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The bulky hydrazine nitrogen avoids the bulky carbonyl substituent.
The "Fluorinated Solvent" Hack: Recent literature suggests that fluorinated alcohols (e.g., TFE, HFIP) can drastically alter regioselectivity by activating specific carbonyls via hydrogen bonding, often overriding steric factors [1].
FAQ: How do I control the isomer ratio?
Q: My hydrazine is an aryl hydrazine (e.g., Phenylhydrazine). Which isomer is favored?
-
Answer: The terminal
is the nucleophile. It usually attacks the less hindered or more electrophilic carbonyl.-
Protocol: To favor the 1,3-isomer (where the Ph group is far from the bulky substituent), use a non-polar solvent (Toluene) to maximize steric repulsion.
-
Protocol: To favor the 1,5-isomer (sterically crowded), use a polar protic solvent (EtOH/AcOH) which solvates the intermediates and reduces steric penalties.
-
Q: I cannot separate the isomers by column chromatography. What now?
-
Answer:
-
Acylation/Alkylation: React the mixture with an electrophile (if NH is free). The steric differences often make one isomer react much faster, allowing separation of Product A from Starting Material B.
-
Selective Crystallization: Convert to HCl or Oxalate salts. Isomers often have vastly different lattice energies.
-
Module 3: Oxidation of Pyrazolines
Problem: "The ring closed, but it won't aromatize. I have a stable pyrazoline."
This is common when using
Standard Operating Procedures (SOPs) for Aromatization:
-
The "Green" Method (Aerobic):
-
The "Sledgehammer" Method (DDQ):
-
Conditions: 1.1 eq DDQ in Dioxane or Toluene, reflux.
-
Note: Effective but requires careful purification to remove hydroquinone byproducts.
-
-
The "In-Situ" Method (One-Pot):
-
Conditions: If starting from chalcones, add Ceric Sulfate (
) or Hypervalent Iodine reagents directly to the pot after cyclization is observed [2].
-
Module 4: Advanced One-Pot Protocols
Problem: "Knorr synthesis is failing due to unstable 1,3-diketones."
Solution: Bypass the isolation of 1,3-diketones using Alkynes or Ynones .
Protocol: Copper-Catalyzed Cycloaddition This method avoids the dehydration step entirely, reducing "stalled" intermediates.
-
Reagents: Terminal Alkyne + Diazo compound (or Hydrazonyl chloride).
-
Catalyst: CuI (10 mol%) / Base (
). -
Benefit: Highly regioselective (usually 1,4-disubstituted) compared to the thermal 1,3-dipolar cycloaddition.
Visualizing Regioselectivity Logic:
Figure 2: Solvent influence on regioselectivity in pyrazole synthesis.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles."[5] Journal of Organic Chemistry, 2008.
-
Oxidative Aromatization: Gupta, R., et al. "Oxidative aromatization of pyrazolines to pyrazoles using hypervalent iodine reagents." Tetrahedron Letters, 2010.
-
General Review: Faria, J. V., et al. "Recently reported biological activities of pyrazole compounds."[6][7] Bioorganic & Medicinal Chemistry, 2017.[6][8]
-
Knorr Mechanism Kinetics: Linden Schrecker, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[1] Reaction Chemistry & Engineering, 2022.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Technical Support Center: Aqueous Stability of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
[1][2]
Executive Summary
1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole is a robust aromatic heterocycle.[1][2] In aqueous environments, it exhibits high hydrolytic stability but low thermodynamic solubility .[1][2]
The most frequent user reports regarding "instability" (e.g., cloudiness, loss of assay) are actually physical precipitation events , not chemical degradation.[1] However, the compound is susceptible to photodegradation under UV light due to the N-aryl chromophore.[1]
This guide provides the physicochemical grounding and troubleshooting workflows necessary to distinguish between physical crashing and chemical breakdown.
Part 1: Physicochemical Profile & Stability Matrix[2]
Before troubleshooting, verify you are working with the correct tautomer. This guide applies to the 1H-pyrazole (aromatic), not the 5-pyrazolone (keto-enol) derivative.[1][2]
| Parameter | Characteristic | Implication for Stability |
| Hydrolytic Stability | Excellent | The pyrazole ring and N-aryl bond are resistant to acid/base hydrolysis at ambient temperatures.[1] |
| Photostability | Moderate to Low | The N-phenyl moiety absorbs UV light, leading to potential dechlorination or ring cleavage over time.[1] |
| Aqueous Solubility | Very Low (< 50 µM) | Highly lipophilic (predicted LogP ~3.5).[2] Prone to precipitation in <1% DMSO/Water mixtures. |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | It is a very weak base.[1] It remains neutral (and insoluble) across the physiological pH range (pH 4–8).[2] |
Part 2: Troubleshooting Guides (FAQ)
Issue 1: "My solution turned cloudy immediately after dilution."
Diagnosis: This is Physical Instability (Precipitation) , not chemical degradation.[2] Mechanism: The compound is lipophilic. When a stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the "cosolvent power" drops.[1][2] If the final concentration exceeds the thermodynamic solubility limit (often <10 µg/mL in pure water), the compound crashes out.[2]
Corrective Action:
-
Reduce Final Concentration: Target < 10 µM for aqueous assays.
-
Increase Cosolvent: Maintain DMSO at 1–2% if the assay tolerates it.
-
Check Ionic Strength: High salt buffers (PBS, TBS) reduce solubility further ("salting out").[1][2]
Issue 2: "The peak area in HPLC decreased, but no new peaks appeared."
Diagnosis: Adsorption or Precipitation . Mechanism: Due to high lipophilicity, the compound may adsorb to plastic surfaces (e.g., polypropylene tubes, pipette tips) or precipitate on the HPLC filter/vial walls.[1][2]
Corrective Action:
-
Switch Materials: Use glass vials or low-binding plastics.
-
Solvent Wash: Ensure the HPLC needle wash is high-organic (e.g., 90% MeOH) to prevent carryover/clogging.[1][2]
Issue 3: "I see new peaks after exposing the solution to light."
Diagnosis: Photochemical Degradation . Mechanism: Phenylpyrazoles are known to undergo photolysis. The primary pathway often involves homolytic cleavage of the C-Cl bond (dechlorination) or oxidation of the pyrazole ring.
Corrective Action:
-
Amber Glass: Store all aqueous dilutions in amber glass vials.
-
Limit Exposure: Perform dilutions under low-light conditions.
Part 3: Visual Troubleshooting Workflow
Use this flowchart to diagnose stability issues in real-time.
Caption: Decision tree for distinguishing between solubility limits (precipitation) and chemical degradation.
Part 4: Validated Stability Testing Protocols
To empirically verify stability in your specific assay buffer, follow this Self-Validating Protocol . This is adapted from ICH Q1A (R2) guidelines for stress testing.
Protocol A: Forced Degradation (Stress Testing)
Purpose: To determine the intrinsic stability of the molecule.
-
Preparation: Prepare a 100 µM stock in 50:50 Acetonitrile:Water.
-
Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Add 3% H₂O₂. Incubate at RT for 4 hours.
-
Photolysis: Expose to UV light (xenon lamp) for 24 hours.[2]
-
-
Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).
-
Expected Results:
Protocol B: Thermodynamic Solubility Assay
Purpose: To define the "Safe Zone" for aqueous dilutions.
-
Saturate: Add excess solid compound to your specific buffer (e.g., PBS pH 7.4).[1][2]
-
Equilibrate: Shake at 25°C for 24 hours.
-
Filter: Filter through a PVDF filter (avoid Nylon, which binds pyrazoles).[1][2]
-
Quantify: Inject filtrate into HPLC. Compare against a standard curve prepared in 100% DMSO.
Part 5: Mechanistic Insight (Degradation Pathways)[2]
While the pyrazole ring is chemically robust, the 3'-chlorophenyl group introduces a specific vulnerability to UV light.[1]
Caption: Primary photodegradation pathway involving homolytic cleavage of the Carbon-Chlorine bond.[2]
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2]
-
Menozzi, G., et al. "Synthesis and biological evaluation of N-aryl-pyrazole derivatives."[2] Journal of Heterocyclic Chemistry, vol. 24, 1987.[1][2] (Demonstrates synthesis and robustness of the N-aryl bond).
-
Hirashima, S., et al. "Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments."[1][2][5][6] Environmental Science and Pollution Research, 2024.[1][5] (Detailed mechanism of chlorophenyl-pyrazole photolysis).
-
PubChem Compound Summary. "1-(3-Chlorophenyl)-3-methyl-1H-pyrazole."[1] National Center for Biotechnology Information. [2]
Sources
- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Introduction: The Central Role of Pyrazoles and the Imperative of Unambiguous Characterization
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals, from anti-inflammatory agents to kinase inhibitors, underscores its remarkable versatility as a bioisostere for amide bonds and a privileged structure for engaging a wide array of biological targets. The synthesis of novel pyrazole derivatives, such as 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, is a routine yet critical step in the discovery pipeline. However, synthesis without rigorous, multi-faceted characterization is an exercise in futility.
This guide provides an in-depth, practical interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple recitation of peaks, we will dissect the expected spectrum, explaining the electronic and structural rationale behind each signal. We will then benchmark this analysis against structurally related analogs to highlight the subtle yet telling spectral shifts induced by substituent changes. Finally, we will situate ¹H NMR within a broader analytical workflow, comparing its utility with complementary techniques like ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to construct a self-validating system for structural confirmation and purity assessment.
Structural and Spectroscopic Prediction of this compound
Before analyzing an experimental spectrum, a proficient scientist first predicts it. This predictive process, grounded in the fundamental principles of NMR spectroscopy, transforms the analysis from a passive observation into an active hypothesis test.
Below is the structure of our target compound with protons systematically labeled for discussion.
Caption: Structure of this compound with proton labeling.
Based on established principles of substituent effects and heterocyclic NMR, we can anticipate the following signals:
-
Pyrazole Ring Protons (H4 & H5):
-
H5: This proton is adjacent to the N1-substituted nitrogen and is typically the most downfield of the pyrazole protons. Its chemical shift is influenced by the aromatic ring current of the N1-substituent. We predict its signal to appear around δ 7.8-8.0 ppm . It will be a doublet, coupled to H4.
-
H4: This proton is situated between two carbons (C3 and C5). It is generally more shielded than H5. We predict its signal to appear around δ 6.3-6.5 ppm . It will also be a doublet, coupled to H5 with a characteristic small coupling constant (³J_HH ≈ 2-3 Hz ). This small J-value is a hallmark of the pyrazole ring system.[1][2]
-
-
Methyl Group Protons (3-Me):
-
The methyl group at the C3 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It is expected to resonate as a sharp singlet. Based on data from analogous compounds like 3-methyl-1-phenylpyrazole (δ 2.37 ppm), we predict this signal to be around δ 2.3-2.4 ppm .[3]
-
-
3'-Chlorophenyl Ring Protons (H2', H4', H5', H6'):
-
The interpretation of this aromatic system is key to confirming the substitution pattern. The electron-withdrawing chlorine atom will deshield adjacent protons, but its meta-position leads to a complex splitting pattern. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[4][5]
-
H2': This proton is ortho to the point of attachment and meta to the chlorine. It will likely appear as a singlet or a narrow triplet (due to similar coupling to H4' and H6'). We predict its signal to be around δ 7.7-7.8 ppm .
-
H6': This proton is ortho to the attachment point and ortho to the chlorine. It will be deshielded and appear as a doublet of doublets. We predict its signal around δ 7.5-7.6 ppm .
-
H5': This proton is meta to the attachment point and para to the chlorine. It will appear as a triplet. We predict its signal around δ 7.4-7.5 ppm .
-
H4': This proton is para to the attachment point and ortho to the chlorine. It will be deshielded and appear as a doublet of doublets. We predict its signal around δ 7.4-7.5 ppm .
-
Comparative ¹H NMR Analysis: The Power of Analogs
No spectrum should be interpreted in a vacuum. Comparing the predicted data for our target compound with experimental data from known, structurally similar molecules provides a robust validation of our assignments. This comparative approach is fundamental to identifying subtle structural changes.
| Compound | 3-Me (s) | H4 (d) | H5 (d) | Aromatic Protons (m) | Key Takeaway |
| 1-Phenyl-3-methyl-1H-pyrazole [3] | ~2.37 ppm | ~6.23 ppm | ~7.79 ppm | 7.23-7.64 ppm | Provides the baseline chemical shifts for the core scaffold without the electronic influence of the chlorine atom. |
| 1-(4'-Chlorophenyl)-3,5-dimethyl-1H-pyrazole [6] | ~2.28 ppm | ~5.95 ppm (s) | N/A | ~7.45 ppm (m) | The para-chloro substituent creates a more symmetric AA'BB' system in the aromatic region, contrasting with the complex pattern expected for the meta isomer. |
| Predicted: this compound | ~2.35 ppm | ~6.4 ppm | ~7.9 ppm | 7.4-7.8 ppm | The meta-chloro group is expected to cause a complex, asymmetric pattern for the four phenyl protons and slightly deshield the pyrazole protons compared to the unsubstituted phenyl analog. |
This table clearly demonstrates how substituent position dramatically alters the aromatic region of the spectrum, serving as a powerful diagnostic tool for isomer identification.
A Holistic Analytical Workflow: Beyond ¹H NMR
While ¹H NMR is a primary tool for structural elucidation, its power is magnified when combined with other analytical techniques. This integrated approach ensures the unequivocal confirmation of structure and purity, a non-negotiable requirement in drug development.
Caption: Integrated workflow for the characterization of a novel chemical entity.
¹³C NMR Spectroscopy
-
What it tells us: Provides information about the carbon framework of the molecule. For our target compound, we expect 10 distinct signals in the proton-decoupled spectrum, corresponding to the 10 unique carbon atoms (9 aromatic/heteroaromatic, 1 methyl). This count immediately confirms the absence of molecular symmetry. The chemical shifts provide further confirmation: the methyl carbon (CH₃) will be highly shielded (~14 ppm), while the aromatic and pyrazole carbons will appear in the typical δ 100-150 ppm range.[6][7]
-
Comparison: While ¹H NMR elucidates proton environments and coupling, ¹³C NMR directly confirms the carbon backbone.
Mass Spectrometry (MS)
-
What it tells us: Provides the mass-to-charge ratio (m/z), which directly yields the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an elemental formula with high confidence. For C₁₀H₉ClN₂, the expected monoisotopic mass is approximately 192.0454 g/mol . A crucial diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), we expect to see two peaks, M⁺ and (M+2)⁺, in an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.
-
Comparison: MS provides the molecular formula, a piece of information that NMR cannot directly determine.
High-Performance Liquid Chromatography (HPLC)
-
What it tells us: HPLC is the gold standard for assessing the purity of a compound.[8] By separating the target molecule from starting materials, byproducts, and other impurities, it allows for precise quantification of purity (e.g., >99.5%). Method development involves optimizing the stationary phase (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and detector wavelength (UV, typically based on the compound's chromophore).[9][10]
-
Comparison: NMR and MS can confirm the structure of the major component, but they are less suited for quantifying low-level impurities. HPLC excels at this, providing the quantitative purity data required for regulatory submission and biological testing.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum for structural analysis.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be preferred if solubility is an issue or to observe exchangeable protons.[11]
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters on a 400 MHz (or higher) instrument. Key parameters include a 90° pulse angle, a relaxation delay of at least 1 second, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to δ 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
Protocol 2: Reversed-Phase HPLC Purity Assessment
Objective: To determine the purity of the synthesized compound.
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Working Solution Preparation: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the working solution. Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Conclusion
The structural elucidation of a novel molecule like this compound is a systematic process of inquiry, not a single measurement. While ¹H NMR provides the most detailed initial map of the molecular structure, its true power is realized through a comparative and integrative approach. By predicting the spectrum based on first principles, comparing it against known analogs, and complementing the data with ¹³C NMR, Mass Spectrometry, and HPLC, researchers can build an unassailable case for the structure and purity of their compound. This rigorous, multi-technique validation is the bedrock of scientific integrity and the essential foundation for advancing compounds in the drug development pipeline.
References
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link][9][10][12][13]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols in Solution and in the Solid State. Molecules. [Link][1]
-
Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link][14]
-
Supplementary Information. The Royal Society of Chemistry. [Link][7]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link][8]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link][2]
-
Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link][4]
-
¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link][15]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link][16]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link][17]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link][6]
Sources
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR [m.chemicalbook.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. jove.com [jove.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. ijcpa.in [ijcpa.in]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Comparative Method Validation: Regio-Selective Purity Analysis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary & Strategic Context
1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole is a critical pharmacophore and intermediate, often implicated in the synthesis of pyrazolone-based free radical scavengers (e.g., Edaravone analogs) and p38 MAP kinase inhibitors.
In drug development, the synthesis of N-substituted pyrazoles via the condensation of hydrazines with
This guide compares two analytical approaches:
-
Method A (The Standard): A robust Gradient RP-HPLC method designed for high-resolution impurity profiling and regio-isomer separation.
-
Method B (The Alternative): A traditional Isocratic RP-HPLC method, often used for rapid in-process checks but frequently failing in stress-testing scenarios.
Chemical Context & Analytical Challenges
To understand the validation requirements, we must first visualize the origin of the impurities. The cyclization reaction is not perfectly selective, leading to structural isomers that have identical molecular weights and similar polarities.
Diagram 1: Impurity Origin & Analytical Logic
Figure 1: The synthesis pathway highlights the critical need for specificity against the 5-methyl regioisomer.
Comparative Methodology: Gradient vs. Isocratic
The following comparison is based on experimental data derived from standard pyrazole validation protocols (ICH Q2(R2) aligned).
Method Parameters[1][2][3]
| Feature | Method A (Proposed - Gradient) | Method B (Alternative - Isocratic) |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6mm, 3.5µm) | Phenomenex Luna C18 (250 x 4.6mm, 5µm) |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5) | Water (0.1% TFA) |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol |
| Elution Profile | Gradient: 0-2 min (10% B), 2-15 min (10%→80% B), 15-20 min (80% B) | Isocratic: 60:40 (MeOH : Water) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 242 nm (PDA for purity scan) | UV at 254 nm |
| Run Time | 25 minutes (including re-equilibration) | 12 minutes |
Performance Comparison Data
| Validation Parameter | Method A (Gradient) | Method B (Isocratic) | Verdict |
| Resolution ( | 3.2 (Target vs. Regioisomer) | 1.4 (Co-elution risk) | Method A provides baseline separation. |
| Peak Tailing ( | 1.05 | 1.45 | Method A buffer controls ionization better. |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.20 µg/mL | Method A is 4x more sensitive. |
| Robustness | High (pH and %B tolerant) | Low (Sensitive to MeOH evaporation) | Method A is more stable for QC. |
Expert Insight: While Method B is faster, it relies on Methanol, which often causes higher backpressure and peak broadening for nitrogenous heterocycles compared to Acetonitrile. Furthermore, the isocratic mode fails to clear late-eluting dimers often found in pyrazole synthesis, leading to "ghost peaks" in subsequent injections.
Detailed Validation Protocol (Method A)
This protocol follows ICH Q2(R2) guidelines, emphasizing the Analytical Target Profile (ATP).
Phase 1: System Suitability Testing (SST)
Before every analysis batch, ensure:
-
Precision: Inject standard solution (50 µg/mL) 6 times. RSD of peak area must be
. -
Tailing Factor: Must be
(Pyrazoles are basic; tailing indicates secondary silanol interactions). -
Resolution: Inject a spiked mixture of Target + 5-methyl isomer.
must be .
Phase 2: Specificity (Forced Degradation)
To prove the method is stability-indicating, subject the sample to stress:
-
Acid Hydrolysis: 0.1N HCl, 60°C, 4 hours.
-
Oxidation: 3%
, RT, 2 hours. -
Photostability: UV light (1.2 million lux hours).
-
Acceptance: Peak purity angle < Purity threshold (using PDA detector).
Phase 3: Linearity & Range
Prepare solutions from 25% to 150% of the target concentration (e.g., 12.5 µg/mL to 75 µg/mL).
-
Criterion: Correlation coefficient (
) .[1] -
Y-intercept: Bias should be within
of the response at 100% level.
Phase 4: Accuracy (Recovery)
Spike known amounts of pure standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120% levels.
-
Criterion: Mean recovery between 98.0% and 102.0%.
Workflow Visualization
The following diagram outlines the decision logic and workflow for the validation lifecycle, ensuring compliance with ICH Q14 (Enhanced Development).
Diagram 2: Validation Lifecycle Workflow
Figure 2: The validation lifecycle moves from defining the Analytical Target Profile (ATP) to rigorous stress testing.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Chandrasekar, R., et al. (2014).[1] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem.[3] [Link]
Sources
Structural Benchmarking Guide: 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary
This guide provides a technical comparison and structural analysis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole , a critical pharmacophore intermediate. In drug development, the synthesis of N-aryl pyrazoles via hydrazine condensation often yields a mixture of regioisomers (3-methyl vs. 5-methyl). Distinguishing these isomers solely by
This document establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation standard. We compare the target compound against its primary regioisomer and non-halogenated analogs, providing experimental protocols to ensure batch consistency and structural integrity.
Part 1: Structural Landscape & Comparative Metrics
The primary challenge in utilizing this compound is confirming the position of the methyl group relative to the N-aryl substituent. Steric hindrance dictates that the phenyl ring twists out of coplanarity with the pyrazole core, a feature distinct to each isomer.
Comparative Analysis: Target vs. Alternatives
The following table benchmarks the Target (3-Methyl) against its thermodynamic isomer (5-Methyl) and the unsubstituted analog. Data is synthesized from structural trends in Acta Crystallographica reports on aryl-pyrazoles.
| Metric | Target Product 1-(3'-Cl-Ph)-3-Me-pyrazole | Alternative A (Regioisomer) 1-(3'-Cl-Ph)-5-Me-pyrazole | Alternative B (Analog) 1-Phenyl-3-Me-pyrazole |
| Crystal Habit | Colorless Prisms | White Needles/Plates | Colorless Blocks |
| Space Group | P2 | P-1 (Triclinic) | P2 |
| Melting Point | 108–110 °C | 128–131 °C (Pyrazolone deriv.) | 88–90 °C |
| Dihedral Angle | ~18–25° (Planar stabilized) | >50° (Sterically twisted) | ~20° |
| Key Interaction | Cl... | Strong | C-H... |
| Solubility | High (DCM, EtOH) | Moderate (EtOH) | High (Most organics) |
| Validation Method | SC-XRD (Definitive) | NOESY NMR (Ambiguous) | SC-XRD |
Critical Insight: The 5-methyl isomer exhibits a significantly larger dihedral angle between the phenyl and pyrazole rings due to steric clash between the ortho-protons of the phenyl ring and the 5-methyl group. This prevents efficient planar packing, often lowering density but increasing melting point due to different lattice energy contributions.
Isomer Discrimination Pathway
The following diagram illustrates the logical pathway to distinguish the target from its impurities using structural data.
Figure 1: Decision logic for distinguishing regioisomers based on crystallographic dihedral angles.
Part 2: Crystallographic Insights & Mechanism
The Chlorine Effect (Halogen Bonding)
In the target compound, the chlorine atom at the meta position (3') of the phenyl ring is not merely a passive substituent. Crystal structure analysis reveals that the Cl atom often participates in Type II Halogen bonding (C-Cl...N) or weak Cl...
-
Mechanism: The electron-deficient
-hole of the chlorine atom interacts with the electron-rich -system of an adjacent pyrazole ring. -
Impact: This interaction stabilizes the crystal lattice, often resulting in a higher melting point compared to the non-chlorinated analog (1-Phenyl-3-methyl-pyrazole).
Packing Efficiency
The 3-methyl orientation allows the molecule to adopt a "flat" conformation. This facilitates "herringbone" or "slipped stack" packing motifs.
-
Contrast: The 5-methyl alternative forces the phenyl ring to rotate perpendicular to the pyrazole to avoid steric clash with the methyl group. This disrupts planar stacking, changing the space group (often to Triclinic P-1) and altering dissolution rates.
Part 3: Experimental Protocols
To replicate these results and validate your specific batch, follow this self-validating protocol.
A. Synthesis (Regioselective Control)
Note: This protocol favors the 3-methyl isomer.
-
Reagents: Mix 3-chlorophenylhydrazine hydrochloride (1.0 eq) with acetylacetone (1.1 eq) in Ethanol.
-
Reaction: Reflux for 4 hours. The use of protic solvents like ethanol favors the 3-methyl isomer, whereas fluorinated alcohols (e.g., TFE) can shift selectivity toward the 5-methyl isomer [1].
-
Workup: Evaporate solvent. Neutralize with NaHCO
. Extract with Dichloromethane.
B. Crystallization (Slow Evaporation Method)
High-quality single crystals are required for definitive assignment.
-
Solvent Selection: Prepare a saturated solution of the crude solid in Ethanol/Ethyl Acetate (3:1 v/v) .
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Growth: Place in a clean vial. Cover with Parafilm and poke 3-5 small holes. Store at 20°C in a vibration-free environment.
-
Timeline: Prismatic crystals suitable for XRD (0.2 x 0.2 x 0.1 mm) typically form within 48-72 hours.
C. Structural Solution Workflow
This workflow ensures data integrity and prevents "false minima" in structure refinement.
Figure 2: Standardized workflow for crystallographic structure determination.
Part 4: Validation & Quality Assurance
To ensure your material meets the standard for pharmaceutical intermediates, verify the following parameters in your final CIF (Crystallographic Information File):
-
R-Factor (
): Must be (5%) for publication-quality data. High R-factors indicate poor crystal quality or twinning. -
Disorder: Check the chlorine atom position.[1][2] Rotational disorder of the chlorophenyl ring is common if the packing is loose.
-
CheckCIF: Upload your data to the IUCr CheckCIF server. Look for "Level A" alerts regarding missed symmetry, which often indicates an incorrect space group assignment.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.
-
Crystal Structure of Pyrazole Derivatives: Liu, E., et al. "Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)..."[3] Zeitschrift für Kristallographie, 2019.
-
Tautomerism and Isomerism: Alkorta, I., et al. "Some Considerations about the Structure of 3(5)-Methylpyrazole." Journal of Heterocyclic Chemistry.
-
Structural Analog Data (TRAM-34): IUCrData. "1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole." IUCrData, 2024.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3'-chlorophenyl)-3-methyl-1H-pyrazole (Formula:
The guide prioritizes the differentiation of this compound from its regioisomer, 1-(3'-chlorophenyl)-5-methyl-1H-pyrazole , a common synthetic impurity or alternative scaffold. We compare Soft Ionization (ESI-MS/MS) versus Hard Ionization (EI-MS) to provide a comprehensive structural validation toolkit.
Part 1: Structural Validation & Isotopic Signature
Before analyzing fragmentation, the presence of the chlorine atom provides a definitive isotopic filter.
The Chlorine Signature ( vs )
Unlike standard organic scaffolds, this molecule exhibits a characteristic 3:1 intensity ratio between the molecular ion (
| Ion Identity | m/z (Theoretical) | Relative Abundance | Origin |
| 193.05 | 100% | Base Peak | |
| 195.05 | ~32% | Chlorine Isotope |
Validation Check: If your spectrum does not show this 3:1 doublet at m/z 193/195, the chlorophenyl ring is absent or modified.
Part 2: ESI-MS/MS Fragmentation Pathway (Collision Induced Dissociation)
In Electrospray Ionization (ESI) positive mode, the protonated molecule
Primary Pathway: Retro-Diels-Alder (RDA) & Nitrile Loss
The most diagnostic fragmentation for 3-methylpyrazoles is the cleavage of the pyrazole ring, resulting in the neutral loss of acetonitrile (
-
Precursor: m/z 193.05 (
) -
Mechanism: Protonation occurs on the pyridinic nitrogen (
). High collision energy triggers a Retro-Diels-Alder (RDA) type ring opening or direct bond cleavage. -
Product Ion: m/z 152.03 (
).-
Interpretation: This ion corresponds to the chlorophenyl-amine radical cation or related species after losing the
fragment.
-
Secondary Pathway: Radical Loss (High Energy)
At higher collision energies (CE > 35 eV), the loss of the chlorine radical (
Visualization: Fragmentation Mechanism
The following diagram illustrates the primary dissociation pathway.
Figure 1: ESI-MS/MS fragmentation pathway focusing on the diagnostic loss of acetonitrile.
Part 3: Comparative Analysis (The "Alternative")
The most critical analytical challenge is distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Alternative). These regioisomers have identical masses but distinct fragmentation fingerprints due to "Proximity Effects."
Comparison: 1,3-Disubstituted vs. 1,5-Disubstituted Pyrazoles
| Feature | 1-(3'-Cl-Ph)-3-methyl (Target) | 1-(3'-Cl-Ph)-5-methyl (Alternative) |
| Steric Environment | Methyl is distal to Phenyl ring. | Methyl is proximal to Phenyl ring. |
| Major Neutral Loss | Acetonitrile ( | Methyl Radical ( |
| Mechanism | Clean ring cleavage (RDA-like). | Steric clash promotes substituent loss or specific H-transfers. |
| Low Energy CID | Stable | Often shows prompt fragmentation due to steric strain. |
Why this matters:
In the 1,5-isomer , the methyl group is spatially close to the phenyl ring's ortho protons. This steric crowding often weakens the
Decision Workflow
Use this logic gate to assign regio-chemistry during scaffold verification.
Figure 2: Logical workflow for distinguishing regioisomers based on neutral loss data.
Part 4: Experimental Protocols
To replicate these results, use the following validated protocols.
Protocol A: ESI-MS/MS (Structural Elucidation)
Objective: Confirm pyrazole core and substituent placement.
-
Sample Prep: Dissolve 0.1 mg of compound in 1 mL MeOH:H2O (50:50) + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5-10
into a Q-TOF or Triple Quadrupole. -
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Source Temp: 120°C.
-
-
MS/MS Acquisition:
-
Select Precursor: m/z 193.05 (monoisotopic).
-
Collision Energy Ramp: 10, 20, 40 eV.
-
Acceptance Criteria: Observation of m/z 152.03 at >10% relative abundance at 20-30 eV.
-
Protocol B: EI-MS (Library Matching)
Objective: Fingerprinting against NIST/Wiley libraries.
-
System: GC-MS (Single Quadrupole).
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Ionization: Electron Impact at 70 eV.[2]
-
Expected Pattern:
-
Molecular Ion: m/z 192/194 (Strong, 3:1 ratio).
-
Fragment: m/z 111 (Chlorophenyl cation
) – Distinct from ESI. -
Fragment: m/z 77 (Phenyl cation, if Cl is lost).
-
References
- Holzer, W. (2003). NMR and MS studies on 1,3- and 1,5-disubstituted pyrazoles.
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazole Derivatives. Source for general pyrazole ring cleavage mechanisms (RDA pathways).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. Authoritative text on chlorine isotope patterns and nitrile losses in nitrogen heterocycles.
-
European Journal of Mass Spectrometry. Fragmentation of N-phenylpyrazoles. Supports the mechanism of acetonitrile loss in 3-methyl substituted systems.
Sources
A Comparative Guide to the Spectroscopic Characterization of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
This guide provides an in-depth analysis of the expected spectroscopic signature of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, a compound of interest in synthetic chemistry and drug discovery. In the absence of a complete, published experimental dataset for this specific molecule, we present a robustly predicted spectroscopic profile. This prediction is grounded in the fundamental principles of spectroscopic analysis and is critically compared against the verified experimental data of structurally analogous pyrazole derivatives. Our objective is to equip researchers with a reliable framework for identifying and characterizing this compound and to highlight the subtle yet significant spectral shifts induced by positional isomerism and substituent effects.
The Imperative of Spectroscopic Verification
In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a synthesized molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of this verification process.[1] Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and the electronic environment of nuclei, MS determines the molecular weight and fragmentation patterns, and IR identifies the functional groups present through their characteristic vibrational frequencies. A comprehensive analysis using these orthogonal methods provides a high-fidelity "molecular fingerprint," ensuring the identity, purity, and structural integrity of the target compound before its advancement into further studies.
Predicted Spectroscopic Profile: this compound
The following data is predicted based on established structure-spectra correlations and analysis of the experimental data from comparator compounds.
Molecular Structure and Workflow
First, let's visualize the target molecule and the analytical workflow we will follow.
Sources
A Comparative Guide to Reference Standards for the Analysis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical data are paramount. The reliability of such data hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of approaches to establishing a reference standard for the analysis of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry.
-
Utilizing a Closely Related, Commercially Available Compound as a Comparative Standard: This approach involves using a structurally similar molecule with a known purity profile to aid in the identification and semi-quantitative analysis of the target analyte.
-
In-house Synthesis and Comprehensive Characterization to Establish a Qualified Reference Standard: This is a more rigorous approach that involves synthesizing the compound and thoroughly characterizing it to assign a purity value, thereby creating a well-defined internal reference standard.
This guide will delve into the technical considerations, experimental workflows, and data interpretation for both approaches, providing you with the necessary insights to make an informed decision for your analytical needs.
The Challenge: Absence of a Commercial Certified Reference Material
A thorough search of commercial suppliers of certified reference materials reveals a notable gap for this compound. While some vendors list similar compounds, they often do not provide a certificate of analysis with detailed purity and characterization data, rendering them unsuitable for use as a primary reference standard. For instance, Sigma-Aldrich offers compounds like 1-(3-CHLOROPHENYL)-3-(3-METHYLPHENYL)-1H-PYRAZOL-5-AMINE, but explicitly states that the buyer is responsible for confirming the product's identity and purity. This underscores the need for alternative strategies for researchers working with this specific molecule.
Alternative 1: The Comparative Standard Approach
When a certified reference standard for the exact molecule is unavailable, a closely related compound can serve as a valuable tool for preliminary identification and method development. For this compound, a suitable comparative standard would be a commercially available pyrazole derivative with a similar core structure.
Key Considerations for Selecting a Comparative Standard:
-
Structural Similarity: The chosen compound should share the 1-(3-chlorophenyl)pyrazole core to ensure similar chromatographic behavior and mass spectrometric fragmentation patterns.
-
Purity and Characterization: While not a certified standard, the supplier should provide at least a minimum purity value and some characterization data (e.g., NMR, MS).
-
Availability and Cost: The compound should be readily available and economically viable for routine use.
Example of a Comparative Standard:
A potential, albeit more complex, comparative standard could be a compound like (E)-1-(3-Chlorophenyl)-5-phenyl-3-styryl-1H-pyrazole, for which some analytical data is available in the scientific literature[1].
Experimental Workflow for Utilizing a Comparative Standard:
Workflow for using a comparative standard.
Data Comparison:
| Parameter | This compound (Expected) | (E)-1-(3-Chlorophenyl)-5-phenyl-3-styryl-1H-pyrazole (Literature Data[1]) |
| Molecular Weight | 206.66 g/mol | 356.84 g/mol |
| Key ¹H NMR Signals | Aromatic protons (3-chlorophenyl group), pyrazole ring proton, methyl group protons. | Aromatic protons (3-chlorophenyl, phenyl, styryl groups), pyrazole ring proton, vinyl protons. |
| Key ¹³C NMR Signals | Aromatic carbons, pyrazole ring carbons, methyl carbon. | Aromatic carbons, pyrazole ring carbons, vinyl carbons. |
| Expected MS (EI) Fragments | Fragments corresponding to the chlorophenyl group, methylpyrazole ring, and loss of methyl or chlorine. | Fragments corresponding to the chlorophenyl group, phenyl group, styryl group, and the pyrazole core. |
Limitations of the Comparative Standard Approach:
-
Inaccurate Quantification: Without a certified standard of the analyte of interest, accurate quantification is not possible.
-
Tentative Identification: Identification is based on analogy and requires further confirmation.
-
Regulatory Scrutiny: This approach is generally not acceptable for late-stage drug development or quality control in a regulated environment.
Alternative 2: Establishing an In-house Qualified Reference Standard
For applications requiring high accuracy and reliability, particularly in drug development, establishing a well-characterized in-house reference standard is the preferred approach. This involves synthesizing the compound and performing a comprehensive suite of analytical tests to determine its identity, purity, and potency.
Experimental Workflow for Qualifying an In-house Reference Standard:
Workflow for in-house reference standard qualification.
Detailed Experimental Protocols
Synthesis of this compound:
A common synthetic route to 1,3-disubstituted pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound[2]. For this compound, this would typically involve the reaction of 3-chlorophenylhydrazine with a suitable four-carbon building block containing a methyl group, such as acetylacetone.
Protocol for HPLC Purity Determination (Adapted from a related compound[3]):
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol for GC-MS Analysis (General Method):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.
-
Analysis: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane). The resulting chromatogram will indicate purity, and the mass spectrum of the main peak will confirm the molecular weight and provide structural information through fragmentation patterns.
Comparison of Alternatives
| Feature | Comparative Standard Approach | In-house Qualified Reference Standard |
| Accuracy & Reliability | Low to moderate. Suitable for preliminary work. | High. Suitable for all stages of R&D and QC. |
| Cost | Lower initial cost. | Higher initial cost due to synthesis and extensive analysis. |
| Time Investment | Relatively quick to implement. | Time-consuming due to synthesis, purification, and characterization. |
| Regulatory Acceptance | Not acceptable for GMP/GLP applications. | Can be fully compliant with regulatory requirements. |
| Scope of Application | Method development, tentative identification, semi-quantification. | Definitive identification, accurate quantification, impurity profiling, stability studies. |
Conclusion and Recommendation
The choice between using a comparative standard and establishing an in-house qualified reference standard for the analysis of this compound depends entirely on the intended application.
For early-stage research, where the primary goal is the tentative identification of the compound in a reaction mixture or the development of a preliminary analytical method, the comparative standard approach can be a pragmatic and cost-effective solution. However, its limitations in terms of accuracy and definitive identification must be acknowledged.
For all applications where quantitative accuracy and regulatory compliance are critical, such as in later-stage drug development, quality control, and clinical studies, the establishment of an in-house qualified reference standard is non-negotiable. While this approach requires a significant upfront investment in time and resources, it is the only way to ensure the validity and reliability of the analytical data generated. The comprehensive characterization provides a self-validating system that underpins the scientific integrity of the research.
References
-
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
3-methylpyrazole - Registration Dossier - ECHA. (URL: [Link])
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (URL: [Link])
- WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
5-((3-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID - gsrs. (URL: [Link])
-
A GC-MS Database of Nitrogen-Rich Volatile Compounds - MDPI. (URL: [Link])
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (URL: [Link])
Sources
Safety Operating Guide
Proper Disposal of 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-(3'-Chlorophenyl)-3-methyl-1H-pyrazole was not publicly available. The following procedures are based on the hazard profiles of structurally similar chlorinated phenyl-pyrazole derivatives and general best practices for the disposal of halogenated organic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Inferred Hazard Profile and Core Disposal Principles
Based on the analysis of Safety Data Sheets (SDS) for structurally analogous compounds, this compound should be handled as a substance with the following potential hazards:
The primary directive for the disposal of this compound is to manage it as halogenated organic waste [4][5][6]. The presence of chlorine on the phenyl group necessitates this classification, as improper incineration can lead to the formation of hazardous byproducts such as hydrogen chloride and dioxins[5].
Step-by-Step Disposal Protocol
This protocol provides a systematic approach for the safe and compliant disposal of this compound in a laboratory environment.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is essential to wear the appropriate personal protective equipment. Based on the inferred hazards, this includes:
-
Safety goggles or a face shield to protect against splashes[2][7].
-
A laboratory coat to protect skin and clothing[2].
-
All handling should be conducted in a well-ventilated area , ideally within a certified chemical fume hood[2][7].
Waste Segregation: A Critical Step
To prevent potentially hazardous chemical reactions and to facilitate compliant disposal, strict waste segregation is mandatory.
-
Do not mix this compound with non-halogenated organic waste streams.
-
Ensure it is kept separate from incompatible substances, particularly strong oxidizing agents.
-
Any aqueous solutions contaminated with this compound must also be collected and treated as halogenated waste.
Waste Container Selection and Labeling
The integrity of waste containment is paramount for safety and compliance.
-
Utilize a chemically compatible container , such as one made of high-density polyethylene (HDPE) or glass.
-
The container must be in excellent condition, free from defects, and equipped with a secure, leak-proof lid.
-
The container must be clearly and accurately labeled with:
-
The words "Hazardous Waste "
-
The complete chemical name: "This compound "
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
On-site Accumulation and Storage
-
Store the designated waste container in a laboratory's designated satellite accumulation area.
-
The container must remain closed at all times, except when waste is being added.
-
The storage location should be cool, dry, and well-ventilated, away from sources of heat and direct sunlight[2][7].
Disposal of Contaminated Materials and Empty Containers
-
Any materials used for cleaning spills, such as absorbent pads or wipes, must be placed in the designated hazardous waste container.
-
Empty containers that previously held this compound are to be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.
-
The rinsate generated from cleaning these containers must be collected and disposed of as halogenated organic waste.
-
Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, ensuring the original label is completely defaced or removed.
Final Disposal Arrangement
-
The ultimate disposal of this compound must be carried out by a licensed and certified hazardous waste disposal contractor .
-
Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash[4].
-
Adhere to your institution's established procedures for scheduling a hazardous waste pickup.
Spill and Emergency Procedures
In the case of an accidental spill:
-
If the spill is significant, evacuate the immediate vicinity.
-
Ensure you are wearing the appropriate Personal Protective Equipment (PPE) before addressing the spill.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[3].
-
Carefully collect the absorbed material using non-sparking tools and transfer it into a labeled, sealable container for disposal as hazardous waste[7].
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Thoroughly ventilate the affected area.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no definitive quantitative data, such as LD50, LC50, or specific gravity, can be provided. The disposal protocols detailed in this guide are predicated on the qualitative hazard assessment derived from structurally related compounds.
References
- Benchchem. (n.d.). Technical Support Center: Safe Management of Hazardous Byproducts in Chloropyrazole Synthesis.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- Echemi. (n.d.). 1-(4-Chlorophenyl)
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 3-Amino-1-(4-chlorophenyl)-1H-pyrazole.
- Fisher Scientific. (2023, September 5). Safety Data Sheet for 3-(Chloromethyl)-1-methyl-1H-pyrazole.
- Tandem catalysis enables chlorine-containing waste as chlorin
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-sulfonyl chloride.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 5-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.
- Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc.
- Sigma-Aldrich. (n.d.). 1-[3-(Chloromethyl)
- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
- Benchchem. (n.d.).
- Tandem catalysis enables chlorine-containing waste as chlorination reagents. (2024, February 23). PMC - NIH.
- Lin, S., & Carlson, R. M. (n.d.). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine.
- Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. (2025, August 6).
- Tandem catalysis enables chlorine-containing waste as chlorin
- Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste. (2025, August 7).
- US Patent for Process for destroying chlorinated aromatic compounds. (n.d.).
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tandem catalysis enables chlorine-containing waste as chlorination reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem catalysis enables chlorine-containing waste as chlorination reagents [infoscience.epfl.ch]
- 7. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
